molecular formula C34H36MgN6O6S2 B8788146 Esomeprazole Magnesium

Esomeprazole Magnesium

Cat. No.: B8788146
M. Wt: 713.1 g/mol
InChI Key: KWORUUGOSLYAGD-YPPDDXJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esomeprazole magnesium is a magnesium salt resulting from the formal reaction of magnesium hydroxide with 2 mol eq. of esomeprazole. An inhibitor of gastric acid secretion, it is used for the treatment of gastro-oesophageal reflux disease, dyspepsia, peptic ulcer disease, and Zollinger-Ellison syndrome. It has a role as an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor and an anti-ulcer drug. It contains an esomeprazole(1-).
This compound is the magnesium salt of esomeprazole, the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulphenamide;  the active sulphenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Esomeprazole (has active moiety);  this compound;  Naproxen (component of).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36MgN6O6S2

Molecular Weight

713.1 g/mol

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1

InChI Key

KWORUUGOSLYAGD-YPPDDXJESA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereospecific Properties of Esomeprazole Versus Racemic Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a racemic mixture of two stereoisomers: S-omeprazole (esomeprazole) and R-omeprazole.[1] While pharmacologically active, these enantiomers are not bioequivalent due to stereoselective metabolism. Esomeprazole, the S-isomer of omeprazole, was developed as a single-enantiomer drug to leverage these metabolic differences, aiming for improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides a comprehensive comparison of the stereospecific properties of esomeprazole and racemic omeprazole, focusing on their metabolism, acid-suppressing effects, and clinical efficacy.

Stereoselective Pharmacokinetics

The primary difference between esomeprazole and racemic omeprazole lies in their hepatic metabolism, which is mediated predominantly by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4.[4][5] The metabolism is stereoselective, meaning the two enantiomers are processed at different rates.[1]

The R-enantiomer of omeprazole is primarily and more rapidly metabolized by CYP2C19 to form 5-hydroxyomeprazole.[6] In contrast, esomeprazole (the S-enantiomer) is metabolized to a lesser extent by CYP2C19 and more significantly by CYP3A4 to form omeprazole sulfone.[1][6] This slower metabolism of esomeprazole results in reduced first-pass hepatic metabolism and slower plasma clearance compared to the R-isomer.[7]

Consequently, administration of esomeprazole leads to higher and more consistent plasma concentrations and a greater area under the plasma concentration-time curve (AUC) compared to an equivalent dose of racemic omeprazole.[7][8] This metabolic advantage is particularly pronounced in individuals who are extensive metabolizers of CYP2C19, which constitutes the majority of the population.[3]

Metabolic Pathways of Omeprazole Enantiomers

The following diagram illustrates the differential metabolic pathways of R-omeprazole and S-omeprazole (Esomeprazole).

cluster_R R-Omeprazole Metabolism cluster_S S-Omeprazole (Esomeprazole) Metabolism R_Ome R-Omeprazole R_Met 5-Hydroxyomeprazole (Major Metabolite) R_Ome->R_Met CYP2C19 (Primary) S_Ome S-Omeprazole (Esomeprazole) S_Met1 Omeprazole Sulfone (Major Metabolite) S_Ome->S_Met1 CYP3A4 (Primary) S_Met2 5'-O-desmethylomeprazole S_Ome->S_Met2 CYP2C19 (Secondary) Racemic Racemic Omeprazole Racemic->R_Ome 50% Racemic->S_Ome 50%

Caption: Differential metabolism of omeprazole enantiomers.

Quantitative Pharmacokinetic Data

The stereoselective metabolism leads to significant differences in key pharmacokinetic parameters between esomeprazole and racemic omeprazole.

ParameterEsomeprazole (20 mg)Racemic Omeprazole (20 mg)Key Finding
AUC (Area Under Curve) ~80% higher than omeprazole[7]BaselineHigher systemic exposure with esomeprazole.
Bioavailability Higher than omeprazole[3]Approx. 30-40% after first dose, ~60% after repeated doses[5][9]Esomeprazole is more efficiently absorbed.
Plasma Clearance Slower than omeprazole[7]Faster due to rapid metabolism of R-isomerEsomeprazole remains in circulation longer.
Inter-individual Variability Lower than omeprazole[3][7]Higher, especially based on CYP2C19 genotypeMore predictable response with esomeprazole.

Comparative Pharmacodynamics

Proton pump inhibitors (PPIs) are prodrugs that are activated in the acidic environment of the gastric parietal cells.[5][10] The activated form, a sulfenamide, then irreversibly binds to cysteine residues on the H+/K+ ATPase (the proton pump), inhibiting the final step of gastric acid secretion.[11][12]

Proton Pump Inhibition Signaling Pathway

The diagram below outlines the mechanism of action of PPIs within a gastric parietal cell.

cluster_cell Gastric Parietal Cell PPI PPI (Prodrug) (e.g., Esomeprazole) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Protonation in acidic canaliculus Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Pump Irreversible Covalent Bonding Lumen Gastric Lumen (High Acidity) Pump->Lumen H+ Secretion (Blocked) Blood Bloodstream Blood->PPI Absorption

Caption: Mechanism of proton pump inhibition by esomeprazole.

Due to its higher bioavailability, esomeprazole delivers more active substance to the proton pumps.[8] This results in a more pronounced and sustained inhibition of gastric acid secretion compared to an equivalent dose of racemic omeprazole.[13]

Quantitative Pharmacodynamic Data

The enhanced pharmacokinetic profile of esomeprazole translates directly to superior pharmacodynamic effects, as measured by intragastric pH control.

Parameter (Day 5)Esomeprazole (40 mg)Racemic Omeprazole (40 mg)Racemic Omeprazole (20 mg)Key Finding
Mean % of 24h with pH > 4 68.4%[14]62.0%[14]~46% (estimated from 11 hours)[7]Esomeprazole provides more consistent acid control.
Mean 24-hour gastric pH 4.9[7]Not directly compared at 40mg3.6[7]Esomeprazole achieves a higher mean gastric pH.
Inhibition of Peak Acid Output (Day 5) 90% (at 20mg dose)[2]79% (at 20mg dose)[2]79%[2]Esomeprazole leads to greater acid suppression.

Clinical Efficacy and Trials

The pharmacodynamic advantages of esomeprazole have been demonstrated to yield superior clinical outcomes in the treatment of acid-related diseases, particularly in the healing of erosive esophagitis (EE) associated with gastroesophageal reflux disease (GERD).

Comparative Clinical Efficacy Data

Numerous randomized controlled trials have compared the efficacy of esomeprazole with racemic omeprazole.

Clinical OutcomeEsomeprazole (40 mg)Racemic Omeprazole (20 mg)Key Finding
Healing of Erosive Esophagitis (at 4 weeks) 81.7%[15][16]68.7%[15][16]Significantly higher healing rates with esomeprazole.
Healing of Erosive Esophagitis (at 8 weeks) 93.7%[15][16]84.2%[15][16]Continued superior efficacy of esomeprazole over time.
Symptom Resolution (Heartburn) Superior to omeprazole[15][16]BaselineFaster and more complete symptom relief.

Experimental Protocols

Protocol 1: Comparative Clinical Trial for Erosive Esophagitis
  • Objective: To compare the efficacy and tolerability of esomeprazole 40 mg once daily versus omeprazole 20 mg once daily for the healing of erosive esophagitis.

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.[15]

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis. Patients are typically screened to be Helicobacter pylori negative.[16]

  • Methodology:

    • Screening and Baseline: Patients undergo upper endoscopy to confirm and grade the severity of erosive esophagitis. Baseline heartburn and other GERD symptoms are recorded.

    • Randomization: Eligible patients are randomized to receive either esomeprazole 40 mg or omeprazole 20 mg once daily for 8 weeks.

    • Efficacy Assessment: The primary endpoint is the proportion of patients with healed esophagitis at week 8, confirmed by endoscopy. Secondary endpoints include healing rates at week 4 and resolution of GERD symptoms.[15][16]

    • Safety Assessment: Adverse events are monitored and recorded throughout the study.

  • Data Analysis: Healing rates between the two groups are compared using statistical methods such as life-table analysis on an intention-to-treat basis.[15]

Experimental Workflow Diagram

Start Patient Screening (GERD with Erosive Esophagitis) Endoscopy Baseline Endoscopy & Symptom Assessment Start->Endoscopy Random Randomization Endoscopy->Random GroupA Treatment Group A: Esomeprazole 40mg QD Random->GroupA Arm 1 GroupB Treatment Group B: Omeprazole 20mg QD Random->GroupB Arm 2 Week4 Week 4 Assessment: Endoscopy & Symptoms GroupA->Week4 GroupB->Week4 Week8 Week 8 Assessment: Primary Endpoint (Healing) Week4->Week8 Analysis Data Analysis (Intention-to-Treat) Week8->Analysis

Caption: Workflow for a comparative clinical trial.

Protocol 2: In Vitro Metabolism Study Using Human Liver Microsomes
  • Objective: To determine the kinetics of metabolism-dependent inhibition of CYP2C19 by omeprazole enantiomers.

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, esomeprazole, R-omeprazole, and a CYP2C19 substrate probe (e.g., S-mephenytoin).

  • Methodology:

    • Pre-incubation: HLM are pre-incubated with varying concentrations of the inhibitor (esomeprazole or R-omeprazole) in the presence of an NADPH regenerating system for a set time (e.g., 30 minutes) to allow for metabolism-dependent inhibition.[17]

    • Probe Substrate Addition: The CYP2C19 probe substrate is added to the mixture to initiate the reaction.

    • Reaction Termination: The reaction is stopped after a specified time by adding a quenching solution (e.g., acetonitrile).

    • Analysis: The formation of the probe's metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation is measured, and IC50 values (the concentration of inhibitor causing 50% inhibition) are calculated. A shift in the IC50 value after pre-incubation indicates metabolism-dependent inhibition.[17]

Conclusion

The stereospecific properties of esomeprazole, the S-isomer of omeprazole, confer significant pharmacokinetic and pharmacodynamic advantages over the racemic mixture. Its slower, more predictable metabolism via CYP3A4 and reduced clearance by CYP2C19 lead to higher systemic drug exposure, more potent and sustained gastric acid suppression, and less inter-individual variability.[3][7] These molecular advantages translate into clinically meaningful benefits, including higher healing rates for erosive esophagitis and more effective symptom control in patients with acid-related disorders.[15][16] This technical guide underscores the importance of stereochemistry in drug development, illustrating how a single-enantiomer formulation can optimize the therapeutic profile of an established racemic compound.

References

A Technical Guide to the Discovery and Synthesis of Esomeprazole: The First Single-Isomer Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and clinical significance of Esomeprazole, the (S)-enantiomer of omeprazole. Developed as the first single-isomer proton pump inhibitor (PPI), Esomeprazole represents a significant milestone in the treatment of acid-related gastrointestinal disorders, offering improved pharmacokinetic and pharmacodynamic properties over its racemic predecessor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: From Racemate to a Chiral Switch

Omeprazole, the first clinically successful proton pump inhibitor, was introduced in 1988 as a racemic mixture of two stereoisomers, (S)-omeprazole and (R)-omeprazole.[1][2] These enantiomers, while chemically similar, exhibit different metabolic pathways in the body. The recognition that the (S)-isomer, Esomeprazole, is metabolized more slowly and consistently led to its development as a "chiral switch" drug.[3][4] This strategy aimed to provide a more predictable and sustained therapeutic effect by isolating the more potent enantiomer.[5] Esomeprazole (marketed as Nexium) was first approved in 2000 and demonstrated a more pronounced and consistent inhibition of gastric acid secretion compared to omeprazole.[2]

Mechanism of Action: Targeting the Gastric Proton Pump

Esomeprazole, like all PPIs, exerts its acid-suppressing effect by irreversibly inhibiting the gastric H+/K+ ATPase, the proton pump located in the secretory canaliculi of parietal cells in the stomach.[6][7] This enzyme is the final step in the pathway of gastric acid secretion.

Parietal cell activation is triggered by stimulants such as histamine, gastrin, and acetylcholine.[6] This stimulation leads to the translocation of H+/K+ ATPase pumps from intracellular storage compartments to the apical membrane, where they actively exchange potassium ions (K+) for hydrogen ions (H+), secreting acid into the gastric lumen.[7][8] Esomeprazole, a prodrug, is administered in an inactive form. After absorption, it reaches the acidic environment of the parietal cell canaliculus, where it is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase, leading to its irreversible inactivation and a profound, long-lasting reduction in acid secretion.[6][9]

G cluster_0 Stimulatory Signals cluster_1 Parietal Cell cluster_2 Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R cAMP cAMP Pathway H2R->cAMP + Ca2 Ca2+ Pathway CCK2R->Ca2 + M3R->Ca2 + HK_ATPase_inactive H+/K+ ATPase (Inactive, Vesicular) cAMP->HK_ATPase_inactive Activation & Translocation Ca2->HK_ATPase_inactive Activation & Translocation HK_ATPase_active H+/K+ ATPase (Active, Canalicular) HK_ATPase_inactive->HK_ATPase_active H_ion H+ (Acid) HK_ATPase_active->H_ion K+ in, H+ out Esomeprazole Esomeprazole (Prodrug) Active_Inhibitor Active Sulphenamide Esomeprazole->Active_Inhibitor Acid-catalyzed conversion Active_Inhibitor->HK_ATPase_active Irreversible Inhibition (Covalent Bonding)

Diagram 1. Signaling Pathway of Gastric Acid Secretion and PPI Inhibition.

Pharmacokinetic and Pharmacodynamic Advantages

The primary rationale for developing Esomeprazole was to overcome the limitations of racemic omeprazole, particularly the inter-individual variability in clinical response. This variability is largely due to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme, which is the primary metabolic pathway for omeprazole.[4][10]

The (S)-isomer, Esomeprazole, is less dependent on CYP2C19 for its metabolism and is also metabolized by CYP3A4.[10] This results in a slower and more consistent clearance from the body, leading to a significantly higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of omeprazole.[11][12] This improved bioavailability translates into more potent and sustained acid suppression.

Table 1: Pharmacokinetic Comparison: Esomeprazole vs. Omeprazole

Parameter Esomeprazole (20 mg) Omeprazole (20 mg) Reference(s)
Primary Metabolism CYP2C19 & CYP3A4 Primarily CYP2C19 [10]
Area Under Curve (AUC) ~80% higher than omeprazole Baseline [12]

| Inter-patient Variability | Reduced | Higher |[12] |

The enhanced pharmacokinetic profile of Esomeprazole leads to superior pharmacodynamic effects. Clinical studies consistently show that Esomeprazole provides more effective control of intragastric pH than omeprazole, keeping the pH above the critical threshold of 4 for a longer duration.[12] This is a key predictor of healing in acid-related diseases like gastroesophageal reflux disease (GERD).

Table 2: Pharmacodynamic Comparison: Esomeprazole vs. Omeprazole (Day 5)

Parameter Esomeprazole (20 mg) Esomeprazole (40 mg) Omeprazole (20 mg) Reference(s)
Mean time intragastric pH > 4 (hours) 12.7 16.8 10.5 [12]
Median 24-hour intragastric pH 4.1 4.9 3.6 [12]

| Inhibition of Peak Acid Output | 62% | 90% | 79% |[11] |

Asymmetric Synthesis of Esomeprazole

The central chemical challenge in producing Esomeprazole is the enantioselective oxidation of the prochiral sulfide precursor (pyrmetazole) to form the desired (S)-sulfoxide.[1] Several methods have been developed to achieve high yield and high enantiomeric excess (ee).

G cluster_0 Starting Material cluster_1 Asymmetric Oxidation Methods cluster_2 Product Sulfide Pyrmetazole (Prochiral Sulfide) Method1 Transition Metal Catalysis (e.g., Ti, Fe) Sulfide->Method1 Method2 Bio-enzyme Catalysis (e.g., BVMO) Sulfide->Method2 Method3 Oxaziridine Oxidation Sulfide->Method3 Product Esomeprazole ((S)-Omeprazole) Method1->Product High Yield & ee Method2->Product High Yield & ee Method3->Product High Yield & ee

Diagram 2. General Workflow for Asymmetric Synthesis of Esomeprazole.

a) Transition Metal Catalysis (Titanium/Tartrate System) This method, an adaptation of the Sharpless asymmetric epoxidation, was one of the first and most important industrial processes.[5][13]

  • Protocol: A catalyst is formed in situ from titanium(IV) isopropoxide (Ti(O-i-Pr)4) and a chiral ligand, typically (S,S)-diethyl tartrate (DET). Water is added to form a Ti-oxo species. The prochiral sulfide (pyrmetazole) is dissolved in an organic solvent (e.g., toluene, ethyl acetate) and added to the catalyst mixture. An oxidant, such as cumene hydroperoxide (CHP), is then added slowly at a controlled temperature (e.g., 30°C). The reaction is monitored until completion. The product is then isolated, often as a salt (e.g., potassium or sodium salt), to improve stability and purity.[13][14]

b) Iron-Catalyzed Enantioselective Sulfoxidation A more recent, less toxic, and readily available alternative to titanium-based systems.

  • Protocol: An iron salt (e.g., Fe(acac)3) is combined with a chiral Schiff base ligand and a carboxylate salt additive (e.g., lithium 4-dimethylaminobenzoate) in a solvent like ethyl acetate. The prochiral sulfide is added, and the mixture is cooled (e.g., -13 to -10 °C). An aqueous solution of hydrogen peroxide is added slowly over several hours. Upon completion, the reaction is quenched, and the product is isolated as a salt by treatment with a methanolic solution of potassium hydroxide.[15][16]

c) Bio-enzyme Catalysis This method uses engineered enzymes, offering high selectivity and environmentally friendly conditions.

  • Protocol: An engineered Baeyer-Villiger monooxygenase (BVMO) is used as the catalyst. The reaction is conducted in an aqueous buffer system. The enzyme requires a cofactor, NADPH, which is recycled in situ using a ketoreductase and a sacrificial alcohol like isopropanol. To prevent enzyme deactivation by hydrogen peroxide, a byproduct, catalase is often added. The prochiral sulfide is added to the mixture, and the reaction proceeds under mild conditions. The product is then extracted from the aqueous phase.[5][13]

Table 3: Comparison of Asymmetric Synthesis Methods for Esomeprazole

Method Catalyst System Oxidant Typical Yield Typical Enantiomeric Excess (ee) Reference(s)
Titanium Catalysis Ti(O-i-Pr)4 / (S,S)-DET Cumene Hydroperoxide 55-98% >99% [13][17]
Iron Catalysis Iron Salt / Chiral Schiff Base Hydrogen Peroxide 87% 99.4% [15][16]
Bio-enzyme Catalysis Engineered BVMO O2 (via cofactor recycling) 87% >99% [5][13]

| Oxaziridine Oxidation | Chiral Oxaziridine | N/A (reagent is the oxidant) | High | High |[13] |

Chiral Drug Development and Approval Workflow

The development of a single-enantiomer drug from a previously marketed racemate is a complex process governed by strict regulatory guidelines. Agencies like the U.S. FDA require extensive documentation justifying the switch and characterizing the single isomer.[18][19] The workflow involves demonstrating the stability of the enantiomer, characterizing its unique pharmacokinetic and pharmacodynamic profile, and proving its clinical benefit and safety.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Racemate Racemic Drug (e.g., Omeprazole) Isomer_ID Identify Superior Enantiomer (e.g., (S)-Omeprazole) Racemate->Isomer_ID Chiral_Synth Develop Asymmetric Synthesis & Purification Isomer_ID->Chiral_Synth Assay_Dev Develop Stereospecific Analytical Assays Chiral_Synth->Assay_Dev Preclinical Preclinical Studies: - Enantioselective PK/PD - Toxicology of Racemate & Isomer - Test for in vivo interconversion Assay_Dev->Preclinical Phase1 Phase I: - Safety & Tolerability - Enantioselective PK in Humans Preclinical->Phase1 Phase2 Phase II: - Efficacy & Dose-Ranging - Compare to Racemate/Placebo Phase1->Phase2 Phase3 Phase III: - Large-scale Efficacy & Safety Trials - Head-to-head vs. Standard of Care Phase2->Phase3 NDA New Drug Application (NDA) Submission (Justify chiral switch) Phase3->NDA Approval Regulatory Review & Approval NDA->Approval PostMarket Post-Market Surveillance (Phase IV) Approval->PostMarket

References

Esomeprazole Magnesium: A Deep Dive into its Effects on Gastric Acid Secretion Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanisms by which esomeprazole magnesium, a leading proton pump inhibitor (PPI), modulates gastric acid secretion. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the pharmacological and cellular basis of this widely used therapeutic agent. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the study of esomeprazole's effects.

Core Mechanism of Action: Irreversible Inhibition of the Gastric H+/K+-ATPase

This compound is the S-isomer of omeprazole and functions as a prodrug.[1][2] Its primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion by parietal cells.[1][3] This inhibition is highly specific and leads to a profound and sustained reduction in both basal and stimulated gastric acid output, irrespective of the primary stimulus.[4]

The process begins with the absorption of esomeprazole in the small intestine, after which it reaches the parietal cells via the bloodstream.[2] Being a weak base, esomeprazole accumulates in the acidic secretory canaliculi of the parietal cells.[] In this highly acidic environment, it undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.[1][6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[4][] This irreversible binding inactivates the proton pump, effectively blocking the transport of H+ ions into the gastric lumen.[4] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase units.[4]

Signaling Pathways in Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the parietal cell. The primary physiological secretagogues are histamine, gastrin, and acetylcholine.[7][8] Esomeprazole's efficacy lies in its ability to inhibit the final common pathway of acid production, making it effective regardless of the specific signaling cascade that initiates secretion.[9]

  • Histamine Pathway: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that promote the translocation and activation of the H+/K+-ATPase.[11]

  • Gastrin Pathway: Gastrin, a hormone released from G-cells in the gastric antrum, can stimulate acid secretion both directly and indirectly.[8] The indirect pathway involves gastrin stimulating ECL cells to release histamine.[12] There is also evidence for direct stimulation of parietal cells by gastrin, leading to an increase in intracellular calcium ([Ca2+]).[13]

  • Acetylcholine Pathway: Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors on the parietal cell.[7] This binding activates the phospholipase C pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). The rise in intracellular [Ca2+] is a key signaling event that contributes to the activation of the proton pump.[10]

Gastric_Acid_Secretion_Pathways Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor binds Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor binds Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor binds cAMP cAMP H2 Receptor->cAMP activates Adenylyl Cyclase [Ca2+]i [Ca2+]i CCK2 Receptor->[Ca2+]i increases M3 Receptor->[Ca2+]i increases via IP3 H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) cAMP->H+/K+-ATPase (Proton Pump) activates via PKA [Ca2+]i->H+/K+-ATPase (Proton Pump) activates H+ Secretion H+ Secretion H+/K+-ATPase (Proton Pump)->H+ Secretion mediates

Caption: Signaling pathways regulating gastric acid secretion.

Quantitative Effects of Esomeprazole on Gastric Acid Secretion

The clinical efficacy of esomeprazole is directly related to its ability to elevate and maintain intragastric pH. Numerous studies have quantified this effect, often in comparison to other PPIs.

Table 1: Comparative Efficacy of Esomeprazole on Intragastric pH

Study ReferenceDrug and DoseMean Time Intragastric pH > 4.0 (hours) on Day 5
Miner et al.[7]Esomeprazole 40 mg14.0
Lansoprazole 30 mg11.5
Omeprazole 20 mg11.8
Pantoprazole 40 mg10.1
Rabeprazole 20 mg12.1

Table 2: Dose-Response of Esomeprazole on Intragastric pH

Study ReferenceDrug and DoseMean Percentage of Time with Intragastric pH > 4.0 on Day 5
Jonaitis et al.Esomeprazole 20 mg46.7%
Esomeprazole 40 mg58.6%
Esomeprazole 80 mg65.8%
Pantoprazole 20 mg28.6%
Pantoprazole 40 mg36.9%
Pantoprazole 80 mg44.9%

These data consistently demonstrate that esomeprazole provides robust and often superior control of intragastric pH compared to other PPIs at standard doses.[14][15][16]

Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to investigate the effects of esomeprazole on gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of esomeprazole on the proton pump.

Protocol for Preparation of Gastric Microsomes and H+/K+-ATPase Activity Assay:

  • Tissue Preparation: Obtain fresh porcine or rabbit stomachs from a local abattoir. Isolate the gastric mucosa from the fundic region.

  • Homogenization: Homogenize the mucosal scrapings in a buffered sucrose solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Microsome Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is enriched in H+/K+-ATPase. Resuspend the pellet in a suitable buffer.[17]

  • Activation of Esomeprazole: Pre-incubate esomeprazole in an acidic buffer (pH < 4.0) to convert it to its active sulfenamide form.

  • Inhibition Assay: Incubate the activated esomeprazole with the gastric microsomes.

  • ATPase Activity Measurement: Initiate the ATPase reaction by adding ATP. The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., Malachite green assay).[15] The difference in Pi release in the presence and absence of esomeprazole indicates the degree of inhibition.

H_K_ATPase_Inhibition_Assay_Workflow A Gastric Mucosa Isolation B Homogenization A->B C Differential Centrifugation B->C D Gastric Microsome Preparation C->D F Incubation of Microsomes with Activated Esomeprazole D->F E Esomeprazole Activation (Acidic pH) E->F G Addition of ATP F->G H Measurement of Inorganic Phosphate (Pi) Release G->H I Quantification of H+/K+-ATPase Inhibition H->I

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

24-Hour Ambulatory Intragastric pH Monitoring

This clinical research method provides a direct measure of the pharmacodynamic effect of esomeprazole in human subjects.

Protocol for 24-Hour Intragastric pH Monitoring:

  • Subject Preparation: Subjects are required to fast overnight. Certain medications that may interfere with gastric acid secretion are discontinued for a specified period before the study.

  • Catheter Placement: A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the subject's nostril, down the esophagus, and into the stomach. The correct positioning of the electrode is typically confirmed by fluoroscopy or by identifying the pH step-up from the esophagus to the stomach.[18]

  • Data Recording: The catheter is connected to a portable data logger that records the intragastric pH at regular intervals (e.g., every 4-6 seconds) over a 24-hour period.[19]

  • Subject Diary: Subjects are instructed to maintain a diary, noting the times of meals, sleep, and any symptoms experienced.

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer. The primary endpoint is typically the percentage of time that the intragastric pH remains above a certain threshold (e.g., pH > 4.0).[19] Other parameters, such as the median 24-hour pH, are also analyzed.[19]

Measurement of Intracellular Second Messengers

Protocol for Measuring Intracellular Calcium ([Ca2+]) using Fura-2 AM:

  • Parietal Cell Isolation: Isolate parietal cells from gastric glands using enzymatic digestion, typically with collagenase.[1][2]

  • Cell Loading: Incubate the isolated parietal cells with the cell-permeant fluorescent Ca2+ indicator, Fura-2 acetoxymethyl ester (Fura-2 AM). Cellular esterases cleave the AM group, trapping the Fura-2 inside the cells.[20]

  • Stimulation: Stimulate the Fura-2-loaded cells with secretagogues such as histamine, gastrin, or acetylcholine.

  • Fluorescence Measurement: Measure the fluorescence intensity of Fura-2 at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring the emission at 510 nm using a fluorescence microscope or a plate reader.[20]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration. This ratiometric measurement minimizes the effects of variations in dye loading and cell thickness.

Protocol for Measuring Intracellular cAMP using ELISA:

  • Parietal Cell Culture and Stimulation: Culture isolated parietal cells and stimulate them with secretagogues (e.g., histamine) in the presence or absence of esomeprazole (as a negative control for direct effects on this pathway).

  • Cell Lysis: Lyse the cells to release their intracellular contents, including cAMP.

  • ELISA Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody-coated wells.

  • Detection: After washing away unbound components, a substrate is added that reacts with the enzyme-labeled cAMP to produce a measurable signal (e.g., colorimetric or fluorescent).

  • Quantification: The intensity of the signal is inversely proportional to the concentration of cAMP in the cell lysate. A standard curve is generated using known concentrations of cAMP to quantify the amount in the samples.[21][22]

Conclusion

This compound is a highly effective inhibitor of gastric acid secretion, acting through the irreversible inactivation of the H+/K+-ATPase. Its mechanism of action at the final step of the acid secretion pathway ensures its efficacy regardless of the upstream signaling stimuli. The quantitative data from numerous clinical studies consistently demonstrate its potent and sustained effect on elevating intragastric pH. The experimental protocols outlined in this guide provide a framework for the continued investigation of esomeprazole and the development of novel therapies for acid-related disorders. The visualization of the signaling pathways and experimental workflows further aids in the comprehensive understanding of this important therapeutic agent.

References

The Role of Magnesium in the Stability and Efficacy of Esomeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) highly effective in treating acid-related gastrointestinal disorders. However, its clinical utility is challenged by its inherent chemical instability in acidic environments. This technical guide provides an in-depth analysis of the critical role the magnesium salt form plays in stabilizing the esomeprazole molecule, thereby ensuring its therapeutic efficacy. We will explore the pH-dependent degradation pathways, present quantitative stability and clinical efficacy data, detail key experimental protocols for its analysis, and visualize complex mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and analysis of pharmaceutical products.

Introduction

Esomeprazole is a cornerstone in the management of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Its therapeutic action is derived from its ability to specifically inhibit the H+/K+-ATPase enzyme system, or "proton pump," located on the secretory surface of gastric parietal cells.[2][3] This inhibition effectively suppresses gastric acid secretion.

The primary challenge in the development of esomeprazole formulations is its significant instability in acidic conditions, such as those found in the stomach.[2][4] The molecule rapidly degrades into inactive compounds at low pH.[5][6] To overcome this, esomeprazole is formulated as an alkaline salt, most commonly esomeprazole magnesium trihydrate. This salt form enhances the molecule's stability, often in conjunction with an enteric coating, to protect the active pharmaceutical ingredient (API) until it reaches the more alkaline environment of the small intestine for absorption.[7][8] This guide elucidates the multifaceted role of magnesium in ensuring the stability and, consequently, the clinical efficacy of esomeprazole.

The Chemical Stability of Esomeprazole

The stability of esomeprazole is fundamentally linked to pH. The molecule's structure is susceptible to acid-catalyzed degradation, a critical factor for an orally administered drug designed to act within the gastrointestinal tract.

pH-Dependent Degradation Pathway

Esomeprazole is highly labile in acidic media but demonstrates acceptable stability under neutral or alkaline conditions.[1][5] In the presence of acid, the benzimidazole structure of esomeprazole undergoes a chemical rearrangement, leading to the formation of inactive degradation products.[6] This degradation is rapid and is the primary reason why the API must be protected from the gastric acid of the stomach.[4] The main degradation pathways include hydrolysis, oxidation, and photolysis.[9]

A Esomeprazole (Stable Form) B Acidic Environment (e.g., Gastric Acid) C Inactive Degradation Products B->C Catalyzes Degradation cluster_0 This compound Salt A Provides Alkaline Microenvironment B Acid-Catalyzed Degradation A->B Inhibits C Enhanced API Stability A->C Leads to Mechanism of Action in Gastric Parietal Cell cluster_cell Parietal Cell cluster_canaliculi Secretory Canaliculi (Acidic) B Active Sulphenamide C H+/K+ ATPase (Proton Pump) B->C Covalently Binds & Inhibits D Gastric Lumen C->D H+ (Acid) Secretion A Esomeprazole (from blood) A->B Acid-catalyzed conversion A Sample Preparation (Tablet Powdering, Dissolution, Dilution, Filtration) B HPLC Injection (20 µL) A->B C Isocratic Elution (C18 Column, pH 7 Buffer/ Acetonitrile Mobile Phase) B->C D UV Detection (302 nm) C->D E Chromatogram Generation D->E F Data Analysis (Peak Area Integration & Quantification vs. Standard) E->F

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Esomeprazole Magnesium in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The accurate quantification of esomeprazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of esomeprazole magnesium in human plasma, providing a comprehensive protocol for researchers in the field.

Principle

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of esomeprazole. Plasma samples are first deproteinized and the analyte is extracted using a liquid-liquid extraction procedure. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a reproducible and efficient analysis. Lansoprazole is used as an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Lansoprazole (Internal Standard) reference standard

  • HPLC grade acetonitrile and methanol

  • Dichloromethane

  • Disodium hydrogen phosphate

  • Sodium dihydrogen phosphate

  • Phosphoric acid

  • Human plasma (drug-free)

  • Deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

ParameterSpecification
HPLC Column C18 (e.g., Waters, Sunfire™ 5 µm; 250 x 4.6 mm)[1]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.6) (40:60 v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[1]
Detection Wavelength 300 nm[1]
Column Temperature 40°C[1]
Run Time 10 minutes[1]
Preparation of Solutions
  • Phosphate Buffer (pH 7.6): Dissolve 1.118 g of disodium hydrogen phosphate and 0.181 g of sodium dihydrogen phosphate in 250 mL of deionized water. Adjust the pH to 7.6 with phosphoric acid if necessary.[1]

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 ratio and degas before use.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of esomeprazole and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of lansoprazole and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to obtain the desired concentrations for the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma into a centrifuge tube.

  • Spike with 25 µL of the internal standard solution (50 µg/mL lansoprazole).[1]

  • For calibration standards and quality control samples, add the corresponding esomeprazole working solution.

  • Vortex the mixture for 10 seconds.[1]

  • Add 5 mL of dichloromethane, vortex for 3 minutes, and then centrifuge at 3,000 rpm for 15 minutes.[1]

  • Transfer 4 mL of the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue with 100 µL of the mobile phase, vortex for 2 minutes, and sonicate.[1]

  • Inject 20 µL of the reconstituted sample into the HPLC system.[1]

G cluster_sample_prep Sample Preparation Workflow plasma 500 µL Plasma add_is Add 25 µL IS (Lansoprazole) plasma->add_is vortex1 Vortex 10 sec add_is->vortex1 add_dcm Add 5 mL Dichloromethane vortex1->add_dcm vortex2 Vortex 3 min add_dcm->vortex2 centrifuge Centrifuge 3000 rpm, 15 min vortex2->centrifuge transfer Transfer 4 mL Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Figure 1: Liquid-Liquid Extraction Workflow for Plasma Samples.

Method Validation

The analytical method was validated according to the European Medicines Agency (EMA) Bioanalytical Guideline 2011.[1] The validation parameters are summarized below.

ParameterResultAcceptance Criteria
Linearity Range 5.0 - 450.0 ng/mL[1]Correlation coefficient (r²) > 0.99
Correlation Coefficient (r²) ≥ 0.999[1]-
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[1]Signal-to-noise ratio ≥ 5
Accuracy Within ±15% of the nominal value (±20% for LLOQ)[3]Within ±15% (±20% for LLOQ)
Precision (Intra- and Inter-day) CV < 15% (< 20% for LLOQ)[4]CV < 15% (< 20% for LLOQ)
Recovery > 95%[2][5]Consistent and reproducible
Selectivity No significant interference at the retention times of esomeprazole and IS.No significant interfering peaks

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Areas (n=6) < 2.0%[1]
RSD of Retention Times (n=6) < 2.0%[1]

Data Analysis and Quantification

The concentration of esomeprazole in the plasma samples is determined by calculating the peak area ratio of esomeprazole to the internal standard (lansoprazole). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of esomeprazole in the unknown samples is then interpolated from this calibration curve.

G cluster_workflow Overall Analytical Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_collection->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration (Area Ratio Calculation) data_acquisition->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Esomeprazole peak_integration->quantification calibration->quantification

Figure 2: Overall workflow for the quantification of esomeprazole in plasma.

Stability

Stability of esomeprazole in plasma was assessed under various conditions. Short-term stability was evaluated at room temperature for up to 24 hours.[1] Freeze-thaw stability was also determined, indicating that samples could be stored at -20°C and handled under normal laboratory conditions without significant degradation.[2]

Conclusion

The HPLC method described in this application note is simple, sensitive, selective, and robust for the quantification of esomeprazole in human plasma. The method has been successfully validated according to international guidelines and is suitable for use in pharmacokinetic and bioequivalence studies. The detailed protocol and clear workflows provided will enable researchers to readily implement this method in their laboratories.

References

Application Notes and Protocols for the Asymmetric Synthesis of Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its stereospecific synthesis is of significant interest in the pharmaceutical industry to achieve higher efficacy and an improved pharmacokinetic profile compared to the racemic mixture. This document provides detailed application notes and protocols for the asymmetric synthesis of esomeprazole, focusing on three prominent and effective methods: Titanium-mediated asymmetric oxidation, Iron-catalyzed asymmetric sulfoxidation, and Biocatalytic asymmetric oxidation. Additionally, a standard protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided.

Key Synthetic Approaches

The asymmetric synthesis of esomeprazole primarily involves the enantioselective oxidation of the prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]-1H-benzimidazole (omeprazole sulfide or pyrmetazole). The key challenge lies in controlling the stereochemistry at the sulfur atom to selectively produce the (S)-enantiomer.

Titanium-Mediated Asymmetric Oxidation (Modified Sharpless-Kagan Oxidation)

This method, a modification of the Sharpless asymmetric epoxidation, is a well-established and industrially applied process for esomeprazole synthesis.[1][2] It utilizes a chiral titanium complex formed in situ from a titanium alkoxide and a chiral tartrate ester.

Iron-Catalyzed Asymmetric Sulfoxidation

A more recent and greener alternative to the titanium-based system involves the use of an iron catalyst with a chiral Schiff base ligand.[3][4][5] This method often employs hydrogen peroxide as a benign oxidant, enhancing the environmental friendliness of the process.

Biocatalytic Asymmetric Oxidation

Enzymatic oxidation using whole-cell biocatalysts or isolated enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), offers a highly selective and environmentally benign route to esomeprazole.[6][7][8][9][10] This approach operates under mild reaction conditions and can achieve excellent enantioselectivity.

Quantitative Data Summary

The following table summarizes the typical performance of the described asymmetric synthesis protocols for esomeprazole.

Synthesis MethodCatalyst SystemOxidantTypical Yield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Titanium-Mediated Oxidation Ti(O-iPr)₄ / (S,S)-Diethyl Tartrate (DET)Cumene Hydroperoxide (CHP)85 - 95>94Well-established, high yield and e.e.Use of organic peroxides, sensitivity to water.
Iron-Catalyzed Sulfoxidation Iron Salt / Chiral Schiff BaseHydrogen Peroxide (H₂O₂)87 - 90>99Green oxidant, high e.e., earth-abundant metal.Catalyst sensitivity, potential for over-oxidation.
Biocatalytic Oxidation Engineered Baeyer-Villiger Monooxygenase (BVMO)Air (O₂)~87>99Highly selective, environmentally benign, mild conditions.Requires specialized enzymes and fermentation.

Experimental Protocols

Protocol 1: Titanium-Mediated Asymmetric Oxidation of Omeprazole Sulfide

This protocol is based on the modified Sharpless-Kagan oxidation method.[1][11]

Materials:

  • Omeprazole sulfide (pyrmetazole)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • (S,S)-Diethyl tartrate ((S,S)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Catalyst Preparation:

    • To a dry, nitrogen-purged reactor, add anhydrous toluene.

    • Add (S,S)-diethyl tartrate (2.0 equiv. relative to omeprazole sulfide).

    • Cool the mixture to 0-5 °C.

    • Slowly add titanium(IV) isopropoxide (1.0 equiv.) while maintaining the temperature.

    • Stir the mixture at this temperature for 30 minutes.

    • Add deionized water (1.0 equiv.) and stir for another hour at 50 °C.

    • Cool the catalyst mixture to room temperature.

  • Asymmetric Oxidation:

    • Add omeprazole sulfide (1.0 equiv.) to the prepared catalyst mixture.

    • Stir for 1 hour at 30 °C.

    • Add triethylamine (1.0 equiv.).

    • Slowly add cumene hydroperoxide (2.0 equiv.) dropwise over 1-2 hours, maintaining the temperature at 30 °C.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude esomeprazole.

    • The crude product can be further purified by crystallization or conversion to a salt (e.g., esomeprazole sodium) to enhance purity.

Protocol 2: Iron-Catalyzed Asymmetric Sulfoxidation of Omeprazole Sulfide

This protocol outlines a greener synthesis of esomeprazole using an iron catalyst.[3][4]

Materials:

  • Omeprazole sulfide

  • Iron(II) acetylacetonate (Fe(acac)₂) or another suitable iron salt

  • Chiral Schiff base ligand

  • Carboxylate additive (e.g., sodium acetate)

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve omeprazole sulfide (1.0 equiv.), the chiral Schiff base ligand (0.01-0.05 equiv.), and the carboxylate additive (0.1 equiv.) in ethyl acetate.

    • Add the iron salt (0.01-0.05 equiv.) and stir the mixture at room temperature for 15-30 minutes.

  • Oxidation:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly add hydrogen peroxide (1.1-1.5 equiv.) dropwise over several hours, carefully controlling the temperature.

    • Monitor the reaction by HPLC to determine the conversion and selectivity.

  • Work-up and Purification:

    • Upon completion, add deionized water to the reaction mixture.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude esomeprazole by column chromatography or crystallization.

Protocol 3: Biocatalytic Asymmetric Oxidation of Omeprazole Sulfide

This protocol describes a general procedure for the whole-cell biocatalytic synthesis of esomeprazole.[6][9][10]

Materials:

  • Whole-cell biocatalyst expressing an engineered Baeyer-Villiger monooxygenase

  • Omeprazole sulfide

  • Phosphate buffer (e.g., pH 7.5-8.5)

  • Glucose (as a carbon source for cofactor regeneration)

  • Antifoaming agent

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Bioreactor Setup:

    • Prepare a sterile fermentation medium containing the necessary nutrients for the microbial cells.

    • Inoculate the medium with the whole-cell biocatalyst and incubate under appropriate conditions (temperature, pH, aeration) to allow for cell growth.

  • Biotransformation:

    • Once the desired cell density is reached, add the omeprazole sulfide substrate to the bioreactor. The substrate can be added as a solution in a water-miscible solvent to improve dispersion.

    • Maintain the reaction conditions (e.g., 25-30 °C, controlled pH) and provide aeration.

    • Monitor the conversion of the substrate and the formation of esomeprazole by taking samples periodically and analyzing them by HPLC.

  • Product Isolation:

    • After the reaction is complete, separate the cells from the broth by centrifugation or filtration.

    • Extract the supernatant with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude esomeprazole.

    • Further purification can be achieved by crystallization.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a standard method for analyzing the enantiomeric purity of esomeprazole.[12][13][14][15]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical ratio is n-hexane:2-propanol:diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 302 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare standard solutions of racemic omeprazole and pure esomeprazole in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Dissolve the synthesized esomeprazole sample in the mobile phase to a similar concentration as the standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic omeprazole standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the esomeprazole standard to confirm the retention time of the (S)-enantiomer.

    • Inject the synthesized sample.

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas for the (S)- and (R)-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Asymmetric Oxidation cluster_product Product cluster_purification Purification cluster_final Final Product & Analysis start Omeprazole Sulfide (Pyrmetazole) method1 Titanium-Mediated Oxidation start->method1 Oxidant Chiral Catalyst method2 Iron-Catalyzed Sulfoxidation start->method2 Oxidant Chiral Catalyst method3 Biocatalytic Oxidation start->method3 Oxidant Chiral Catalyst product Crude Esomeprazole method1->product method2->product method3->product purify Crystallization / Salt Formation product->purify final_product Pure Esomeprazole purify->final_product analysis Chiral HPLC Analysis (e.e. Determination) final_product->analysis

Caption: General workflow for the asymmetric synthesis of esomeprazole.

Sharpless_Kagan_Mechanism cluster_catalyst Catalyst Formation cluster_oxidation Asymmetric Oxidation Ti_alkoxide Ti(O-iPr)₄ catalyst Chiral Titanium Complex Ti_alkoxide->catalyst DET (S,S)-DET DET->catalyst H2O H₂O H2O->catalyst transition_state Diastereomeric Transition State catalyst->transition_state Coordination sulfide Omeprazole Sulfide sulfide->transition_state oxidant Cumene Hydroperoxide (CHP) oxidant->transition_state product Esomeprazole ((S)-enantiomer) transition_state->product Oxygen Transfer

Caption: Simplified mechanism of Titanium-mediated asymmetric sulfoxidation.

References

Application of HPTLC for Stability-Indicating Assay of Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion. As a pharmaceutical compound, its stability is a critical attribute that ensures safety and efficacy. Stability-indicating assay methods are essential for the quantitative determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceuticals. This application note details a stability-indicating HPTLC method for the assay of Esomeprazole Magnesium.

Principle

The method is based on the separation of this compound from its potential degradation products on a high-performance thin-layer chromatographic plate. The separation is achieved using a specific solvent system (mobile phase). The quantification of the separated analyte is performed by densitometric scanning of the chromatogram at a specific wavelength. The stability-indicating nature of the method is demonstrated by subjecting the drug substance to forced degradation under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Chromatographic System

A typical HPTLC system for the analysis of this compound consists of the following components:

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are commonly used.[1][2]

  • Mobile Phase: A variety of solvent systems can be employed. A common and effective mobile phase is a mixture of Ethyl Acetate, n-Hexane, and Methanol in a ratio of 8:1:1 (v/v/v).[1] Another reported mobile phase is Chloroform and Methanol in a 9:1 (v/v) ratio.[3]

  • Sample Applicator: A semi-automatic or automatic sample applicator ensures the precise application of sample solutions in the form of narrow bands.

  • Developing Chamber: A twin-trough glass chamber is used for the development of the chromatogram.

  • Densitometer: A TLC scanner capable of densitometric evaluation at a specific wavelength is used for quantification. For this compound, the detection is typically carried out at 294 nm or 301 nm.[1][4]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Sample Solution (100 µg/mL): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter.[1]

Chromatographic Method
  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254 (10 x 10 cm).

  • Mobile Phase: Ethyl Acetate: n-Hexane: Methanol (8:1:1, v/v/v).[1]

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for at least 20 minutes at room temperature.

  • Sample Application: Apply 5 µL of the standard and sample solutions as 6 mm bands onto the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.

  • Development: Place the plate in the saturated developing chamber and develop up to a distance of 80 mm.

  • Drying: Remove the plate from the chamber and dry it in an oven at 60°C for 5 minutes.

  • Densitometric Analysis: Scan the dried plate at a wavelength of 294 nm using a densitometer.[1] The Rf value for this compound is typically around 0.44.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPTLC method. The following stress conditions are typically applied to the drug substance:

  • Acid Hydrolysis: Reflux 10 mg of this compound with 10 mL of 0.1 N HCl at 60°C for 2 hours.[5] Neutralize the solution with 0.1 N NaOH and dilute with methanol to obtain a concentration of 100 µg/mL.

  • Base Hydrolysis: Reflux 10 mg of this compound with 10 mL of 0.1 N NaOH at 60°C for 2 hours.[5] Neutralize the solution with 0.1 N HCl and dilute with methanol to obtain a concentration of 100 µg/mL.

  • Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% hydrogen peroxide at room temperature for 2 hours.[5] Dilute with methanol to obtain a concentration of 100 µg/mL.

  • Thermal Degradation: Keep 10 mg of this compound in an oven at 105°C for 24 hours.[6] Dissolve the sample in methanol to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 10 mg of this compound to UV light (254 nm) for 24 hours in a UV chamber.[5] Dissolve the sample in methanol to obtain a concentration of 100 µg/mL.

After subjecting the drug to the stress conditions, apply the resulting solutions to the HPTLC plate alongside a standard solution and a non-stressed sample solution. The chromatograms should show well-resolved peaks for the intact drug and the degradation products.

Data Presentation

The following table summarizes the typical degradation of this compound under various stress conditions, as determined by chromatographic methods. (Note: The following quantitative data is derived from HPLC-based studies and is presented here as a representative example of expected degradation).

Stress ConditionParameters% Degradation of this compoundReference
Acid Hydrolysis0.1 N HCl at 60°C for 2 hours~2.0%[5]
Base Hydrolysis0.1 N NaOH at 60°C for 2 hours~2.5%[5]
Oxidative Degradation3% H₂O₂ at room temperature for 2 hours~4.0%[5]
Photolytic (UV)Exposure to UV light for 24 hours~1.32%[5]
Photolytic (Sunlight)Exposure to sunlight~0.55%[5]

Mandatory Visualization

HPTLC_Workflow cluster_hptlc HPTLC Analysis cluster_analysis Data Acquisition & Analysis prep_std Prepare Standard Solution (100 µg/mL Esomeprazole Mg) application Sample Application (Apply 5 µL bands on HPTLC plate) prep_std->application prep_sample Prepare Sample Solution (from tablets, 100 µg/mL) prep_sample->application prep_stress Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_stress->application development Chromatographic Development (Mobile Phase: Ethyl Acetate:n-Hexane:Methanol) application->development drying Plate Drying (60°C for 5 min) development->drying scanning Densitometric Scanning (at 294 nm) drying->scanning quantification Quantification (Peak area integration) scanning->quantification validation Method Validation (Specificity, Linearity, Precision, Accuracy) quantification->validation

Caption: Experimental workflow for the HPTLC stability-indicating assay of this compound.

Conclusion

The described HPTLC method is simple, precise, and accurate for the determination of this compound in pharmaceutical dosage forms. The ability of the method to separate the active pharmaceutical ingredient from its degradation products confirms its stability-indicating nature. This method can be effectively used for routine quality control analysis and stability studies of this compound.

References

Application Notes & Protocols for In Vitro Dissolution Testing of Enteric-Coated Esomeprazole Magnesium Pellets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esomeprazole magnesium is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. To protect the acid-labile esomeprazole from degradation in the stomach and ensure its release in the upper intestine, it is commonly formulated as enteric-coated pellets within delayed-release capsules. In vitro dissolution testing is a critical quality control parameter for these formulations, ensuring product performance and batch-to-batch consistency. This document provides detailed application notes and standardized protocols for the dissolution testing of enteric-coated this compound pellets, based on pharmacopeial methods and scientific literature.

The dissolution of enteric-coated articles is a two-stage process designed to mimic the physiological transit of the dosage form from the acidic environment of the stomach to the more neutral pH of the intestine.[1] The first stage, the acid stage, assesses the integrity of the enteric coating in a simulated gastric fluid. The second stage, the buffer stage, evaluates the release of the active pharmaceutical ingredient (API) in a simulated intestinal fluid.

Data Presentation: Dissolution Test Parameters

The following tables summarize the key parameters for various dissolution test methods for this compound delayed-release capsules containing enteric-coated pellets, as described in the United States Pharmacopeia (USP) and by the Food and Drug Administration (FDA).

Table 1: USP Dissolution Test Methods for this compound Delayed-Release Capsules

ParameterUSP Test 1USP Test 2USP Test 4
Apparatus Apparatus 2 (Paddles)Apparatus 2 (Paddles)Not Specified
Rotation Speed 100 rpm100 rpmNot Specified
Acid Stage Medium 0.1 N Hydrochloric Acid0.1 N Hydrochloric AcidNot Specified
Acid Stage Volume 300 mL300 mLNot Specified
Acid Stage Time 2 hours2 hoursNot Specified
Buffer Stage Medium pH 6.8 Phosphate BufferpH 6.8 Phosphate BufferNot Specified
Buffer Stage Volume 1000 mL (after addition)Not SpecifiedNot Specified
Buffer Stage Time 30 minutesNot SpecifiedNot Specified
Acceptance Criteria NLT 75% (Q) of the labeled amount is dissolved in 30 minutes.Product labeling indicates compliance with this test.Accommodates FDA-approved products with different conditions.

Source: USP-NF.[2][3]

Table 2: FDA Recommended Dissolution Method for this compound Delayed-Release Pellets

ParameterFDA Recommended Method
Apparatus Apparatus 2 (Paddles)
Rotation Speed 100 rpm
Acid Stage Medium 0.1 N Hydrochloric Acid
Acid Stage Volume 300 mL
Acid Stage Time 120 minutes
Buffer Stage Medium pH 6.8 Sodium Phosphate Buffer
Buffer Stage Volume 1000 mL
Buffer Stage Sampling Times 10, 20, 30 minutes

Source: FDA Dissolution Methods Database.[4]

Experimental Protocols

The following are detailed protocols for conducting the in vitro dissolution testing of enteric-coated this compound pellets.

Protocol 1: General Two-Stage Dissolution Test (Based on USP and FDA Guidelines)

This protocol outlines the standard two-stage dissolution test for assessing the performance of enteric-coated this compound pellets.

Materials and Equipment:

  • Dissolution Test Apparatus (USP Apparatus 2 - Paddles) with vessels

  • Water bath maintained at 37 ± 0.5 °C

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 1-µm pore size)

  • HPLC system with a suitable column (e.g., C18) for analysis

  • Esomeprazole reference standard

  • 0.1 N Hydrochloric Acid

  • Phosphate buffer components (e.g., monobasic sodium phosphate, dibasic sodium phosphate)

  • Deionized water

Procedure:

Stage 1: Acid Resistance Stage

  • Prepare 300 mL of 0.1 N Hydrochloric Acid for each dissolution vessel.

  • Place the prepared medium in each vessel of the dissolution apparatus and equilibrate to 37 ± 0.5 °C.

  • Place one capsule containing the this compound pellets into each vessel.

  • Start the apparatus and operate at 100 rpm for 2 hours.

  • After 2 hours, esomeprazole is not measured from the dissolution medium due to its acid lability. Instead, the integrity of the pellets is assessed.[5] The pellets are carefully transferred for the buffer stage.

Stage 2: Buffer Stage

  • After the completion of the acid stage, carefully drain the acid medium from each vessel without losing any pellets.[2]

  • Transfer the pellets into a suitable volumetric flask for analysis if required by a specific monograph, or proceed with the medium replacement.

  • For the continuation of the dissolution profile, add 1000 mL of pH 6.8 Phosphate Buffer (pre-warmed to 37 ± 0.5 °C) to each vessel containing the pellets.

  • Continue the dissolution test at 100 rpm.

  • Withdraw samples at specified time points (e.g., 10, 20, and 30 minutes).[4]

  • Filter the samples immediately through a suitable filter.

  • Analyze the filtered samples for esomeprazole content using a validated analytical method, such as HPLC.

Protocol 2: HPLC Analysis of Esomeprazole

This protocol provides a general guideline for the HPLC analysis of esomeprazole in the collected dissolution samples. Method validation is required for specific applications.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 15 cm, 5-µm packing

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.3)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 302 nm

  • Column Temperature: 30 °C

Standard Preparation:

  • Prepare a stock solution of USP Omeprazole Reference Standard (as esomeprazole is the S-isomer of omeprazole, omeprazole is often used as the reference standard) in a suitable solvent, such as alcohol, and then dilute with the dissolution medium to a known concentration.[2][6]

Sample Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Calculate the concentration of esomeprazole in the samples by comparing the peak areas with that of the standard.

  • Determine the cumulative percentage of the labeled amount of esomeprazole dissolved at each time point.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the two-stage dissolution test.

Dissolution_Workflow start Start: Place Capsule in Vessel acid_stage Stage 1: Acid Resistance Medium: 0.1 N HCl Time: 2 hours Speed: 100 rpm start->acid_stage pellet_check Assess Pellet Integrity acid_stage->pellet_check medium_change Medium Replacement Remove Acid, Add pH 6.8 Buffer pellet_check->medium_change buffer_stage Stage 2: Drug Release Medium: pH 6.8 Buffer Speed: 100 rpm medium_change->buffer_stage sampling Withdraw Samples at Predetermined Time Points buffer_stage->sampling analysis HPLC Analysis sampling->analysis end End: Determine Dissolution Profile analysis->end

Caption: Experimental workflow for the dissolution testing of enteric-coated pellets.

Two_Stage_Logic cluster_stage1 Acid Stage (Simulated Gastric Fluid) cluster_stage2 Buffer Stage (Simulated Intestinal Fluid) condition1 Dosage Form in 0.1 N HCl for 2 hours goal1 Goal: Coating must remain intact (Minimal drug release) condition1->goal1 Leads to condition2 Dosage Form in pH 6.8 Buffer goal1->condition2 Transition goal2 Goal: Drug release within specified limits condition2->goal2 Leads to

Caption: Logical relationship of the two-stage dissolution test.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Esomeprazole Magnesium for formulation development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation development of Esomeprazole Magnesium, with a focus on improving its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is characterized as being slightly soluble in water.[1] Its solubility is highly pH-dependent, with increased solubility observed at higher pH values.[2][3] In distilled water at 25°C, the solubility has been reported to be as low as 0.017 mg/mL.[2]

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound significantly increases with a rise in pH.[2][3] This is a critical factor to consider during formulation development, as the compound is unstable in acidic environments, leading to rapid degradation.[1] For instance, its solubility is considerably higher in phosphate buffer at pH 7.4 compared to simulated gastric fluid at pH 1.2.[2]

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound for formulation development. These include:

  • pH Adjustment: Maintaining an alkaline environment can improve solubility.[2][3]

  • Co-solvents: The use of organic solvents like methanol, ethanol, DMSO, and DMF can significantly increase solubility.[4][5]

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can enhance the dissolution rate.[6][7][8]

  • Cyclodextrins: Formation of inclusion complexes with cyclodextrins can improve the solubility and stability of the drug.[9][10]

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.[11][12]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Using a Co-solvent System.

Possible Cause: The drug may be precipitating out upon dilution with an aqueous medium. While this compound is soluble in organic solvents like DMSO and DMF, it is only sparingly soluble in aqueous buffers.[4]

Troubleshooting Steps:

  • Optimize the Co-solvent to Aqueous Buffer Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[4]

  • Initial Dissolution in Pure Organic Solvent: Ensure the this compound is completely dissolved in the organic solvent (e.g., DMF) before diluting it with the aqueous buffer.[4]

  • Consider the Stability of the Aqueous Solution: Aqueous solutions of this compound may not be stable for extended periods. It is recommended not to store the aqueous solution for more than one day.[4]

  • Evaluate Different Co-solvents: Test a range of pharmaceutically acceptable co-solvents to find the optimal system for your specific formulation needs.

Issue 2: Inconsistent or Poor Solubility Enhancement with Solid Dispersions.

Possible Cause: The chosen polymer, drug-to-carrier ratio, or preparation method may not be optimal. The drug may not have converted to an amorphous state within the dispersion.

Troubleshooting Steps:

  • Vary the Drug-to-Carrier Ratio: The ratio of Esomeprazole to the hydrophilic carrier is a critical factor. Studies on Esomeprazole Zinc (a related compound) showed that a 1:8 ratio of drug to PEG4000 resulted in a 14.7-fold increase in dissolution rate.[7][8] Experiment with a range of ratios to find the most effective one.

  • Select an Appropriate Polymer: Different polymers will have varying effects. Polyvinylpyrrolidone (PVP) and its copolymers (e.g., PVP-VA64) are commonly used.[6] Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has also been used to create spray-dried dispersions that enhance solubility and provide enteric release.[7]

  • Confirm Amorphous Conversion: Use analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to verify that the Esomeprazole in the solid dispersion is in an amorphous state, as this is key to enhanced dissolution.[7][8]

  • Optimize the Preparation Method: The solvent evaporation method is commonly used for preparing solid dispersions of Esomeprazole.[7][8] Ensure complete removal of the solvent during the drying process, as residual solvent can affect stability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Reference
Distilled Water0.017[2]
0.1 N HCl0.131[2]
Simulated Gastric Fluid (pH 1.2)0.147[2]
Phosphate Buffer (pH 6.8)0.466[2]
Simulated Intestinal Fluid (pH 6.8)0.475[2]
Phosphate Buffer (pH 7.4)0.521[2]
Methanol1.214[2]
Ethanol~1[4]
DMSO~20[4]
Dimethyl Formamide (DMF)~25[4]
1:1 DMF:PBS (pH 7.2)~0.5[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is a generalized procedure based on common practices for preparing solid dispersions.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyethylene Glycol 4000, Polyvinylpyrrolidone K30)

  • Organic solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound and the hydrophilic polymer in the desired ratio (e.g., 1:8 drug-to-polymer).

  • Dissolve both the drug and the polymer in a suitable organic solvent. For example, polyvinylpyrrolidone can be dissolved in ethanol.[6]

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid mass is formed.[6]

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can then be pulverized and sieved to obtain a uniform particle size.

Protocol 2: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., distilled water, buffer of specific pH)

  • Volumetric flasks

  • Shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 301 nm, to construct a calibration curve.[3]

  • Add an excess amount of this compound to a known volume of the solvent in a volumetric flask.

  • Agitate the mixture for a sufficient period (e.g., 2 hours with occasional shaking) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[3]

  • Centrifuge the saturated solution to separate the undissolved solid.

  • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilute the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer.

  • Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_processing Processing cluster_characterization Characterization weigh_drug Weigh Esomeprazole Magnesium dissolve Dissolve in Organic Solvent weigh_drug->dissolve weigh_polymer Weigh Hydrophilic Polymer weigh_polymer->dissolve evaporation Solvent Evaporation (Rotary Evaporator) dissolve->evaporation drying Vacuum Drying evaporation->drying pulverize Pulverize and Sieve drying->pulverize dissolution_testing In Vitro Dissolution Testing pulverize->dissolution_testing dsc_xrd DSC/XRPD Analysis (Confirm Amorphous State) pulverize->dsc_xrd

Caption: Workflow for the preparation and characterization of this compound solid dispersions.

logical_relationship_solubility_factors cluster_factors Influencing Factors solubility Aqueous Solubility of This compound ph pH of the Medium solubility->ph cosolvents Presence of Co-solvents solubility->cosolvents solid_dispersion Formation of Solid Dispersions solubility->solid_dispersion cyclodextrins Complexation with Cyclodextrins solubility->cyclodextrins ph->solubility Increases with higher pH cosolvents->solubility Increases solubility solid_dispersion->solubility Enhances dissolution rate cyclodextrins->solubility Improves solubility

Caption: Key factors influencing the aqueous solubility of this compound.

References

Optimization of mobile phase for enhanced resolution in Esomeprazole HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for enhanced resolution in Esomeprazole HPLC analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Esomeprazole, with a focus on mobile phase optimization to improve resolution and overall chromatographic performance.

Problem Potential Cause Suggested Solution
Poor Resolution Between Esomeprazole and Impurities Inappropriate mobile phase pH affecting the ionization of Esomeprazole and its related compounds.Optimize the pH of the aqueous portion of the mobile phase. A pH around 7.0-7.6 has been shown to provide good separation.[1][2][3] Consider using an ammonium acetate buffer, which can improve resolution compared to phosphate buffers by altering the elution order.[4][5]
Incorrect organic modifier concentration.Adjust the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer. A higher percentage of acetonitrile will generally decrease retention times but may also reduce resolution if not optimized.
Suboptimal column temperature.Small adjustments in column temperature can influence selectivity and resolution. Experiment with temperatures in the range of 25-40°C.[2]
Peak Tailing Secondary interactions between the analyte and the stationary phase.Ensure the mobile phase pH is appropriate to suppress the silanol activity of the C18 column. Using a well-end-capped column is also recommended.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[6][7]
Sample solvent is too strong.Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[8]
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. Use high-quality reagents and solvents.[8]
Fluctuations in pump flow rate or system leaks.Check the HPLC system for any leaks and ensure the pump is delivering a constant flow rate.[6]
Inadequate column equilibration.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis, especially after changing the mobile phase composition.[9]
Broad Peaks Low mobile phase flow rate.Optimize the flow rate. While lower flow rates can sometimes improve resolution, a rate that is too low can lead to band broadening. A flow rate of 1.0 mL/min is commonly used.[1][10][11]
Large injection volume or high sample concentration.Reduce the injection volume or dilute the sample.
Extra-column band broadening.Minimize the length and diameter of tubing connecting the injector, column, and detector.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition in Esomeprazole HPLC analysis?

A1: A common and effective starting point is a mixture of acetonitrile and a phosphate or ammonium acetate buffer.[1][4][5] The ratio can be optimized, but a typical starting point is in the range of 40:60 to 60:40 (v/v) of buffer to acetonitrile.[1][11] The pH of the buffer is a critical parameter and should be controlled, with a pH around 7.0 to 7.6 often providing good results.[1][2][12][3]

Q2: How does the choice of buffer (phosphate vs. ammonium acetate) affect the separation?

A2: The choice of buffer can significantly impact the resolution. Studies have shown that switching from a phosphate buffer to an ammonium acetate buffer at the same pH can alter the elution order of Esomeprazole and its related compounds, leading to improved separation.[4][5] Ammonium acetate is also volatile, making it compatible with mass spectrometry (MS) detectors.

Q3: What is the importance of mobile phase pH in the analysis of Esomeprazole?

A3: The pH of the mobile phase is crucial as it affects the ionization state of Esomeprazole, which is a weakly basic compound. Controlling the pH helps to achieve consistent retention times and optimal peak shapes. An increase in the pH of the buffer can lead to an increase in resolution.[12][3][13]

Q4: Can gradient elution be used for Esomeprazole analysis?

A4: Yes, gradient elution can be beneficial, especially for separating Esomeprazole from a complex mixture of impurities and degradation products. A gradient program allows for the efficient elution of all compounds in a reasonable run time.[4][5]

Q5: What are the typical detection wavelengths for Esomeprazole?

A5: Esomeprazole is commonly detected using a UV detector at wavelengths ranging from 280 nm to 302 nm.[10][11][14][15][16] The specific wavelength can be optimized for sensitivity based on the UV spectrum of Esomeprazole.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Esomeprazole Assay

This protocol is based on a commonly cited isocratic method for the determination of Esomeprazole.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.025 M potassium dihydrogen phosphate) and adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide).

    • Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient.

    • Detection Wavelength: 302 nm.[10][14]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a suitable amount of Esomeprazole standard or sample in the mobile phase to obtain a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient RP-HPLC Method for Esomeprazole and Related Substances

This protocol outlines a gradient method suitable for stability-indicating assays.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an ammonium acetate buffer (e.g., 10 mM) and adjust the pH to 7.6.[17]

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[12][18]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with a suitable initial composition (e.g., 90% A, 10% B).

      • Linearly increase the proportion of Mobile Phase B over a set period to elute the impurities and the active ingredient.

      • Include a column re-equilibration step at the initial conditions at the end of the gradient.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using Mobile Phase A as the diluent.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_final Finalization A Define Analytical Goal (e.g., Resolve Impurity X) B Select Initial Conditions (Column, Buffer, Organic Solvent) A->B C Vary Mobile Phase pH B->C D Adjust Organic Solvent Ratio C->D E Evaluate Resolution & Peak Shape D->E F Decision: Meets Criteria? E->F F->C No G Fine-tune Flow Rate & Temperature F->G Yes H Validate Optimized Method G->H

Caption: Workflow for Mobile Phase Optimization in HPLC.

Troubleshooting_Poor_Resolution Start Poor Resolution Observed Check_pH Is Mobile Phase pH Optimal? Start->Check_pH Adjust_pH Adjust pH (e.g., 7.0-7.6) Consider Ammonium Acetate Check_pH->Adjust_pH No Check_Organic Is Organic Ratio Correct? Check_pH->Check_Organic Yes Adjust_pH->Check_Organic Adjust_Organic Systematically Vary Organic:Aqueous Ratio Check_Organic->Adjust_Organic No Check_Column Is Column Integrity Good? Check_Organic->Check_Column Yes Adjust_Organic->Check_Column Replace_Column Flush or Replace Guard/Analytical Column Check_Column->Replace_Column No Resolution_OK Resolution Improved Check_Column->Resolution_OK Yes Replace_Column->Resolution_OK

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Navigating Inter-Individual Variability in Esomeprazole Pharmacokinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-individual variability in the pharmacokinetic profile of esomeprazole presents a significant challenge in clinical research and drug development. This variability can impact the consistency of therapeutic outcomes and complicate the interpretation of experimental data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and mitigate these variabilities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-individual variability in esomeprazole pharmacokinetics?

The primary sources of variability in how individuals process esomeprazole include:

  • Genetic Polymorphisms: Variations in the gene encoding the Cytochrome P450 2C19 (CYP2C19) enzyme are the most significant factor. Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers, which directly impacts the rate of esomeprazole metabolism.[1][2][3][4]

  • Drug-Drug Interactions: Co-administration of esomeprazole with drugs that inhibit or induce CYP2C19 or CYP3A4 can alter its plasma concentrations.[5][6]

  • Formulation Differences: The design of the esomeprazole formulation, such as enteric-coated versus dual delayed-release, can influence its absorption profile.[7][8][9][10][11]

  • Patient-Specific Factors: Conditions such as hepatic impairment can significantly affect esomeprazole clearance.[12][13][14][15] Age can also play a role, although it is generally not considered to necessitate dose adjustments.[13][14]

Q2: How does CYP2C19 genotype specifically affect esomeprazole exposure?

The CYP2C19 enzyme is the primary pathway for esomeprazole metabolism.[2][3][4] Individuals with different genotypes exhibit markedly different pharmacokinetic profiles.

  • Poor Metabolizers (PMs): Lacking functional CYP2C19 enzymes, these individuals metabolize esomeprazole much slower, leading to significantly higher plasma concentrations (AUC) and a longer half-life.[2][16] At steady state, the AUC in PMs can be approximately twice that of normal metabolizers.[2]

  • Intermediate Metabolizers (IMs): With one reduced-function allele, IMs have a metabolic capacity between that of PMs and extensive metabolizers.

  • Extensive (Normal) Metabolizers (EMs): With two functional alleles, EMs have a "normal" rate of metabolism.

  • Ultrarapid Metabolizers (UMs): Carrying alleles associated with increased enzyme activity, UMs metabolize esomeprazole very quickly, which can lead to lower plasma concentrations and potentially reduced therapeutic effect at standard doses.[2][17]

The following table summarizes the impact of CYP2C19 phenotype on esomeprazole clearance based on a study in a Japanese population.

CYP2C19 PhenotypeApparent Clearance at 10 mg Dose (L/h)
Homozygous Extensive Metabolizer17.32
Heterozygous Extensive Metabolizer9.77
Poor Metabolizer7.37
[Source: Adapted from a population pharmacokinetic analysis in Japanese subjects.][16]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data within the same treatment group.

Possible Cause: Undocumented differences in CYP2C19 genotype among study participants.

Troubleshooting Steps:

  • Genotype Study Participants: If feasible, retrospectively or prospectively perform CYP2C19 genotyping on all study subjects. Common alleles to test for include those that result in reduced or no function (e.g., *2, *3) and increased function (e.g., *17).

  • Stratify Data Analysis: Analyze the pharmacokinetic data based on CYP2C19 genotype (e.g., PM, IM, EM, UM groups). This will likely reveal distinct dose-exposure relationships within each subgroup, thereby explaining the initial overall variability.

  • Consider Population Pharmacokinetic Modeling: Utilize population PK modeling to quantify the influence of CYP2C19 genotype as a covariate on pharmacokinetic parameters like clearance and volume of distribution.

Experimental Protocol: CYP2C19 Genotyping

  • Objective: To determine the CYP2C19 genotype of study participants.

  • Methodology:

    • Sample Collection: Collect a whole blood or saliva sample from each participant.

    • DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available kit.

    • Genotyping Assay: Use a validated method such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)[1] or a real-time PCR-based allelic discrimination assay to identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene.

    • Allele and Phenotype Assignment: Based on the identified alleles, assign a diplotype (e.g., 1/1, 1/2, 2/2) and infer the corresponding metabolizer phenotype (e.g., EM, IM, PM).

Issue 2: Unexpectedly high or low esomeprazole plasma concentrations.

Possible Cause: Concomitant medication use leading to drug-drug interactions.

Troubleshooting Steps:

  • Review Concomitant Medications: Obtain a complete list of all medications, including over-the-counter drugs and supplements, taken by the study participants.

  • Identify Potential Interacting Drugs:

    • CYP2C19 Inhibitors: Drugs like fluvoxamine, fluoxetine, voriconazole, and clopidogrel can inhibit CYP2C19, leading to increased esomeprazole levels.[5][6]

    • CYP2C19/CYP3A4 Inducers: Rifampin can induce both CYP2C19 and CYP3A4, potentially decreasing esomeprazole concentrations.

  • Manage the Interaction:

    • If a strong inhibitor or inducer is identified, consider if its use can be temporarily discontinued during the pharmacokinetic study.

    • If discontinuation is not possible, the interaction should be noted as a confounding factor in the data analysis. For clinical applications, alternative medications with a lower interaction potential may be considered. For example, if a patient on clopidogrel requires a proton pump inhibitor, pantoprazole may be a safer choice as it has a lower inhibitory effect on CYP2C19.[18][19]

Mechanism of Esomeprazole and Clopidogrel Interaction

Clopidogrel is a prodrug that requires activation by CYP2C19 to its active metabolite, which inhibits platelet aggregation. Esomeprazole is a potent inhibitor of CYP2C19.[5] When co-administered, esomeprazole competitively inhibits the metabolic activation of clopidogrel, leading to reduced antiplatelet activity and an increased risk of cardiovascular events.[5][18]

Issue 3: Inconsistent absorption profiles or unexpected peaks in the concentration-time curve.

Possible Cause: Influence of food or the specific formulation of esomeprazole used.

Troubleshooting Steps:

  • Standardize Food Intake: Ensure that the timing of esomeprazole administration relative to meals is consistent across all study participants. Food can delay the absorption of esomeprazole.[20]

  • Characterize the Formulation: The type of esomeprazole formulation can significantly impact its pharmacokinetic profile.

    • Enteric-Coated (EC) Formulations: These are designed to protect the acid-labile esomeprazole from degradation in the stomach and release the drug in the higher pH of the small intestine.

    • Dual Delayed-Release (DDR) Formulations: These formulations contain two types of granules that release the drug at different times.[8][11] This can result in a more sustained plasma concentration profile and a second peak in the concentration-time curve, which may be beneficial for indications like nocturnal acid breakthrough.[7][8][10]

  • Compare Formulations if Necessary: If variability persists and different formulations may have been used, or if the goal is to reduce variability, consider a head-to-head pharmacokinetic study comparing a standard EC formulation with a DDR formulation.

Pharmacokinetic Parameters of Enteric-Coated vs. Dual Delayed-Release Esomeprazole (20 mg)

ParameterEnteric-Coated (EC)Dual Delayed-Release (DDR)
Tmax (h) DelayedMore Prolonged
AUC ComparableComparable
[Source: Data from studies comparing conventional and dual delayed-release formulations.][7][11]

Visualizing Key Concepts

To further aid in understanding the factors contributing to esomeprazole's pharmacokinetic variability, the following diagrams illustrate key pathways and workflows.

EsomeprazoleMetabolism cluster_genotype Genetic Polymorphism Esomeprazole Esomeprazole Hydroxy_Esomeprazole Hydroxy-Esomeprazole (inactive) Esomeprazole->Hydroxy_Esomeprazole Primary Pathway Desmethyl_Esomeprazole Desmethyl-Esomeprazole (inactive) Esomeprazole->Desmethyl_Esomeprazole Primary Pathway Esomeprazole_Sulfone Esomeprazole Sulfone (inactive) Esomeprazole->Esomeprazole_Sulfone Minor Pathway CYP2C19 CYP2C19 CYP2C19->Esomeprazole CYP3A4 CYP3A4 CYP3A4->Esomeprazole PM Poor Metabolizer (Low/No Activity) EM Extensive Metabolizer (Normal Activity) UM Ultrarapid Metabolizer (High Activity)

Caption: Metabolic pathway of esomeprazole highlighting the central role of CYP2C19.

ExperimentalWorkflow Start High PK Variability Observed Genotyping Perform CYP2C19 Genotyping Start->Genotyping Med_Review Review Concomitant Medications Start->Med_Review Formulation_Check Verify Esomeprazole Formulation Start->Formulation_Check Data_Stratification Stratify Data by Genotype Genotyping->Data_Stratification Interaction_Analysis Assess for Drug-Drug Interactions Med_Review->Interaction_Analysis Formulation_Comparison Compare PK of Different Formulations Formulation_Check->Formulation_Comparison Analysis Re-analyze Data Data_Stratification->Analysis Interaction_Analysis->Analysis Formulation_Comparison->Analysis

Caption: Troubleshooting workflow for high inter-individual variability.

DDI_Logic Clopidogrel Clopidogrel (Prodrug) CYP2C19 CYP2C19 Clopidogrel->CYP2C19 Activation by Active_Metabolite Active Metabolite Platelet_Inhibition Platelet Inhibition Active_Metabolite->Platelet_Inhibition Esomeprazole Esomeprazole Inhibition Inhibition Esomeprazole->Inhibition CYP2C19->Active_Metabolite Inhibition->CYP2C19

Caption: Logical relationship of the esomeprazole-clopidogrel drug-drug interaction.

References

Addressing challenges in the long-term stability of Esomeprazole Magnesium formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the long-term stability challenges of Esomeprazole Magnesium formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Issue 1: Discoloration of the formulation (turning pinkish or brownish) during stability studies.

  • Question: Why is my this compound formulation changing color upon storage?

  • Answer: Discoloration is a common indicator of this compound degradation. This is often due to exposure to acidic conditions, light, humidity, or incompatible excipients.[1][2][3][4] Esomeprazole is highly sensitive to acidic environments and will rapidly degrade, leading to the formation of colored impurities.[1][3][4]

    • Troubleshooting Steps:

      • Verify pH: Ensure the microenvironment of the drug particle is alkaline. The use of alkalizing agents like magnesium oxide or sodium bicarbonate in the formulation can help maintain a stable pH.[5]

      • Check Excipient Compatibility: Review the excipients used in your formulation. Acidic excipients or impurities within excipients can trigger degradation.[6] Conduct compatibility studies with individual excipients.

      • Control Moisture: this compound is hygroscopic. Ensure that manufacturing and storage are performed under low humidity conditions.[2][7] Consider the use of desiccants in packaging.

      • Protect from Light: Store the formulation in light-resistant containers to prevent photolytic degradation.[2][8]

Issue 2: Potency loss or increase in related substances/impurities during HPLC analysis.

  • Question: My stability samples show a significant drop in this compound assay and a rise in unknown peaks in the chromatogram. What could be the cause?

  • Answer: This indicates chemical degradation of the active pharmaceutical ingredient (API). Esomeprazole can degrade through several pathways, including acidic hydrolysis and oxidation.[8][9] The presence of acidic excipients or residual acidic impurities can accelerate this process.[8]

    • Troubleshooting Steps:

      • Forced Degradation Study: If not already done, perform a forced degradation study to identify the degradation products and their chromatographic profiles. This will help in identifying the specific stress factor causing the issue.

      • Enteric Coating Integrity: For delayed-release formulations, evaluate the integrity of the enteric coating. A compromised coating can expose the drug to acidic conditions, leading to degradation.[10][11]

      • Excipient Interaction: Re-evaluate excipient compatibility. Some excipients may have reactive impurities or may themselves be acidic, promoting degradation.

      • Optimize Formulation: Consider incorporating alkalizers or antioxidants into the formulation to protect the API.[5]

Issue 3: Failure to meet dissolution specifications for delayed-release formulations.

  • Question: My enteric-coated this compound pellets/tablets are releasing the drug prematurely in the acid stage of dissolution testing. Why is this happening?

  • Answer: Premature drug release in the acid stage points to a failure of the enteric coating to protect the drug core.[10][11] This could be due to insufficient coating thickness, improper polymer selection, or damage to the coating during processing.

    • Troubleshooting Steps:

      • Coating Thickness: Increase the weight gain of the enteric coating to ensure a sufficient barrier. A weight gain of at least 8% may be necessary.[10]

      • Polymer Selection: Ensure the chosen enteric polymer is appropriate for the formulation and provides resistance to the acidic medium (e.g., Eudragit L30D-55, Acryl-EZE®).[7][10]

      • Seal Coat: Apply a seal coat between the drug layer and the enteric coat. This can prevent interactions between the acidic enteric polymer and the alkaline drug core, which can compromise the enteric coating's integrity.

      • Compression Forces: If manufacturing tablets from coated pellets, excessive compression forces can fracture the enteric coat. Optimize the compression parameters and consider using cushioning excipients.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary degradation pathways for this compound?

    • A1: The primary degradation pathway is acid-catalyzed degradation, which occurs rapidly in acidic environments.[1][3][4] Other significant pathways include oxidation and photolysis.[8][9]

  • Q2: How do I select appropriate excipients for a stable this compound formulation?

    • A2: Select excipients that are non-acidic and have low moisture content. Conduct thorough drug-excipient compatibility studies under accelerated stability conditions.[6] The use of alkalizing agents such as magnesium oxide or sodium bicarbonate is often beneficial.[5]

  • Q3: What are the ideal storage conditions for this compound formulations?

    • A3: Formulations should be stored in tight, light-resistant containers at controlled room temperature and low relative humidity to minimize degradation from light and moisture.[2][12]

  • Q4: Can I use a standard HPLC method for stability testing of this compound?

    • A4: A stability-indicating HPLC method must be used. This is a validated method that can separate and quantify this compound from its degradation products and any process-related impurities, ensuring that the measured potency is accurate.[13]

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionParametersDegradation (%)Reference
Acid Hydrolysis 0.1N HCl at 60°C for 120 min~2%[8]
0.1N HCl at room temperature for 15 minSignificant[14][15]
Base Hydrolysis 0.1N NaOH at 60°C for 120 min~2.5%[8]
0.1N NaOH at 80°C for 2 hours6.8%[16]
Oxidative 3% H₂O₂ at room temperature for 120 minSignificant[8]
0.03% H₂O₂ at room temperature for 10 minSignificant[14][15]
3% H₂O₂ at room temperature11.3%[16]
Thermal Dry heat at 105°C for 2 hoursMinimal[8]
80°C for 24 hours5.1%[16]
Photolytic Sunlight (1.2 million Lux hours)0.55%[8]
UV light (200 W h/m²)1.32%[8]
UV light for 24 hoursSusceptible[16]
Humidity 25°C/90% RH for 7 daysMinimal[8]
40°C/75% RHPoor stability[7]

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and validate a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1N HCl.

    • Incubate at 60°C for 120 minutes.[8]

    • Neutralize the solution with an equivalent amount of NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1N NaOH.

    • Incubate at 60°C for 120 minutes.[8]

    • Neutralize the solution with an equivalent amount of HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 120 minutes.[8]

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 105°C for 2 hours.[8]

    • Dissolve the heat-treated sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the drug substance to UV light (200 W h/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[8]

    • Dissolve the light-exposed sample in the mobile phase for HPLC analysis.

2. Protocol for Stability-Indicating HPLC Method

This is a general protocol for the analysis of this compound and its degradation products. Method parameters may need to be optimized for specific formulations.

  • Chromatographic Conditions:

    • Column: Waters X-Terra RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[8]

    • Mobile Phase A: 0.08 M Glycine buffer, pH adjusted to 9.0 with 50% NaOH.[8]

    • Mobile Phase B: Acetonitrile and Methanol (85:15 v/v).[8]

    • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the degradation products and the API.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 305 nm.[1][2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of ethanol and disodium tetraborate buffer).[8]

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

3. Protocol for Dissolution Testing of Enteric-Coated Formulations

This protocol is based on USP guidelines for delayed-release dosage forms.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Acid Stage:

    • Medium: 300 mL of 0.1N HCl.[17]

    • Speed: 100 rpm.[17]

    • Time: 2 hours.[17]

    • Procedure: At the end of 2 hours, withdraw a sample of the acid medium to test for premature drug release.

  • Buffer Stage:

    • Medium: Add 700 mL of a phosphate buffer to the vessel to achieve a final pH of 6.8.

    • Speed: 100 rpm.

    • Time: As specified in the product monograph (typically 30-60 minutes).

    • Procedure: Withdraw samples at specified time points, filter, and analyze for Esomeprazole content by HPLC.

Visualizations

cluster_formulation Formulation Development cluster_stability Stability Testing API Esomeprazole Magnesium API Excipients Excipient Selection API->Excipients Compatibility Screening Core Core Tablet/ Pellet Formulation API->Core Excipients->Core SealCoat Seal Coating Core->SealCoat EntericCoat Enteric Coating SealCoat->EntericCoat FinalDosage Final Dosage Form EntericCoat->FinalDosage StabilityChamber Accelerated Stability Chamber (e.g., 40°C/75% RH) FinalDosage->StabilityChamber Sampling Time Point Sampling StabilityChamber->Sampling Analysis HPLC Analysis (Assay, Impurities) Sampling->Analysis Dissolution Dissolution Testing Sampling->Dissolution Data Data Evaluation Analysis->Data Dissolution->Data

Caption: Experimental workflow for this compound formulation and stability testing.

Esomeprazole This compound DegradationProducts Degradation Products (e.g., Sulfide, Sulfone derivatives) Esomeprazole->DegradationProducts Acid Acidic Conditions (e.g., Low pH, Acidic Excipients) Acid->Esomeprazole Acid Hydrolysis Oxidation Oxidizing Agents (e.g., Peroxides) Oxidation->Esomeprazole Oxidation Light Light Exposure (UV, Visible) Light->Esomeprazole Photolysis Heat High Temperature Heat->Esomeprazole Thermal Degradation

References

Troubleshooting poor peak shape in the chromatographic analysis of Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chromatographic Analysis of Esomeprazole

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Esomeprazole.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed for Esomeprazole and why?

A1: The most frequent issue is peak tailing . Esomeprazole is a basic compound, and it can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (like C18). This secondary interaction mechanism, in addition to the primary hydrophobic retention, can delay the elution of some analyte molecules, resulting in an asymmetrical peak with a "tail".[1][2]

Q2: My Esomeprazole peak is tailing. What is the first thing I should check?

A2: The first and often most effective parameter to check is the mobile phase pH .[3] The pH influences both the ionization state of Esomeprazole and the surface charge of the column's stationary phase. Adjusting the pH can significantly minimize secondary interactions that cause tailing.

Q3: My Esomeprazole peak is fronting. What does this usually indicate?

A3: Peak fronting is most commonly a sign of sample overload or poor sample solubility .[4] This occurs when the concentration of the sample injected onto the column is too high, saturating the stationary phase at the column inlet. It can also happen if the sample is dissolved in a solvent that is not fully compatible with the mobile phase, causing it to precipitate upon injection.

Q4: All the peaks in my chromatogram are broad or tailing, not just Esomeprazole. What's the problem?

A4: If all peaks are affected, the issue is likely systemic rather than chemical. Common causes include a partially blocked column inlet frit , a void in the column packing , or excessive extra-column volume in the HPLC system (e.g., using tubing with a large internal diameter or excessive length).[3][5][6]

Q5: Can the solvent I use to dissolve my Esomeprazole sample affect its peak shape?

A5: Absolutely. Using a sample solvent (diluent) that is significantly "stronger" (i.e., has a higher elution strength) than your mobile phase is a common cause of peak distortion, including broadening and splitting.[7] Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Part 2: Detailed Troubleshooting Guides

Issue 1: Peak Tailing

Question: How do I systematically troubleshoot peak tailing for Esomeprazole?

Peak tailing is a common issue that can compromise quantification and resolution. Follow this systematic approach to diagnose and resolve the problem.

Systematic Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is mobile phase pH optimal (e.g., 7.0-8.0)? start->check_ph adjust_ph Adjust mobile phase pH. Use a high-purity, modern end-capped column. check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes resolved Peak Shape Acceptable adjust_ph->resolved reduce_conc Reduce sample concentration. Inject a diluted sample. check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_conc->resolved replace_column Flush column with strong solvent. If no improvement, replace column and/or guard column. check_column->replace_column Yes check_column->resolved No replace_column->resolved

A step-by-step workflow for diagnosing and resolving peak tailing issues.

1. Evaluate Mobile Phase pH: Esomeprazole contains basic nitrogen atoms that can interact with acidic silanols on the column packing. Operating at a neutral to slightly alkaline pH (e.g., pH 7.0-8.0) can help ensure a consistent ionization state for the analyte and minimize these interactions.[8][9][10] Conversely, using a very low pH (<3) can protonate the silanols, but this risks degrading the acid-labile Esomeprazole.[11][12]

2. Check Buffer Type and Concentration: The choice of buffer can impact peak shape. Phosphate buffers are common, but volatile buffers like ammonium acetate or ammonium bicarbonate may offer better resolution and are necessary for LC-MS applications.[11][13] Ensure the buffer concentration is adequate (typically 20-50 mM) to control the pH effectively.[14]

3. Rule Out Column Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing. To check for this, prepare and inject a sample that is 10 times more dilute. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

4. Assess Column Health:

  • Secondary Silanol Interactions: This is the most probable cause. Using a modern, high-purity, end-capped silica column or a column with hybrid particle technology can significantly reduce the number of available silanol sites and improve peak shape for basic compounds like Esomeprazole.[1]

  • Column Contamination: Contaminants from previous injections can create active sites that cause tailing. Try flushing the column with a strong solvent.

  • Column Void: A void at the head of the column can cause tailing for all peaks. This often occurs with older columns or those used outside their recommended pH and pressure ranges.[2] If a void is suspected, replacing the column is the best solution.

Issue 2: Peak Fronting

Question: What are the primary causes of peak fronting for Esomeprazole and how can I fix it?

Peak fronting, where the leading edge of the peak is sloped, is typically caused by column overload or sample solvent issues.

1. Investigate Sample Overload: This is the most common cause of fronting.[4] The concentration of the analyte is so high that it locally saturates the stationary phase at the column inlet, causing some molecules to travel down the column more quickly.

  • Solution: Reduce the mass of sample injected. This can be done by either lowering the sample concentration or reducing the injection volume. Refer to Table 2 for general guidelines on column loading.

2. Check Sample Solvent and Solubility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the sample band will spread and can lead to fronting or split peaks.[4] Additionally, if Esomeprazole is not fully soluble in the mobile phase, it can precipitate at the column head upon injection, leading to a distorted peak.

  • Solution: Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase and that the sample is fully dissolved.

3. Inspect for Column Bed Collapse: While rare with modern columns, severe operating conditions (high pressure, incompatible pH) can cause the packed bed within the column to collapse, creating a void that results in fronting peaks for all analytes.[15]

  • Solution: This is an irreversible failure, and the column must be replaced.

Issue 3: Peak Broadening

Question: My Esomeprazole peak is excessively broad. What are the potential causes?

Broad peaks lead to poor sensitivity and resolution. The cause can be chemical or physical.

Key Contributors to Peak Broadening

Diagram showing common sources that contribute to peak broadening in HPLC.

1. Minimize Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself, such as injector loops, tubing, and detector flow cells.

  • Solution: Use tubing with a small internal diameter (e.g., ≤0.125 mm) and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.

2. Reduce Injection Volume: Injecting a large volume of sample, especially if the sample solvent is stronger than the mobile phase, can cause the initial sample band to be too wide, resulting in a broad peak.[7]

  • Solution: Reduce the injection volume.

3. Address Column Contamination and Degradation: Over time, columns lose efficiency, leading to broader peaks. Contamination can also block the porous structure of the packing material.[3]

  • Solution: Use a guard column to protect the analytical column.[5] If the column is contaminated, attempt to wash it according to the manufacturer's instructions. If efficiency is still low, replace the column.

Part 3: Data Tables & Experimental Protocols

Data Tables

Table 1: Influence of Mobile Phase pH on Esomeprazole Peak Shape (Representative data based on principles described in the literature)

Mobile Phase Buffer pHTypical Tailing Factor (Tf)Observation
5.01.8Significant tailing due to strong interaction with ionized silanols.
6.1[16]1.4Moderate tailing, often requires optimization.
7.0[8][17]1.1Good symmetry, as analyte and silanol interactions are minimized.
7.6[10][18][19]1.0 - 1.1Often optimal, providing excellent peak symmetry.[10][18][19]
8.0[9]< 1.1Good symmetry, suitable for columns stable at higher pH.[9]
11.0[20]1.0Excellent symmetry, but requires a specialized high-pH stable column.[20]

Table 2: Recommended Maximum Injection Loads for Esomeprazole on C18 Columns (General guidelines to avoid mass overload)

Column Internal Diameter (mm)Typical Max Sample Load (µg)
2.110 - 20
3.020 - 40
4.650 - 100

Table 3: Summary of Typical Chromatographic Conditions for Esomeprazole Analysis

ParameterTypical ConditionsSource(s)
Column C18, C8 (e.g., 150 x 4.6 mm, 5 µm)[8][21][22]
Mobile Phase Acetonitrile/Methanol and Phosphate or Ammonium Buffer[8][11][16]
Buffer pH 6.8 - 7.6[18][21]
Flow Rate 0.8 - 1.0 mL/min[8][16]
Detection (UV) 280 - 305 nm[9][21]
Column Temp 25 - 40 °C[16][19]
Experimental Protocols

Protocol 1: Diagnosing Peak Tailing via Mobile Phase pH Adjustment

Objective: To determine if improper mobile phase pH is the cause of Esomeprazole peak tailing.

Methodology:

  • Establish a Baseline: Prepare the mobile phase according to your current method (e.g., Acetonitrile:Phosphate Buffer pH 6.8, 40:60 v/v) and inject your Esomeprazole standard.[21] Record the chromatogram and calculate the tailing factor.

  • Prepare Modified Mobile Phase: Prepare a new batch of the aqueous buffer component, adjusting the pH to 7.6 using dilute phosphoric acid or sodium hydroxide.[10][18]

  • Equilibrate the System: Flush the HPLC system with the new mobile phase (pH 7.6) for at least 15-20 column volumes to ensure full equilibration.

  • Analyze Sample: Inject the same Esomeprazole standard.

  • Compare Results: Compare the chromatogram and tailing factor from the pH 7.6 mobile phase to the baseline. A significant improvement in peak symmetry (tailing factor closer to 1.0) indicates that secondary silanol interactions were the primary cause of the tailing and were mitigated by the pH adjustment.

Protocol 2: Investigating Sample Overload and Solubility

Objective: To determine if peak fronting is caused by sample overload or poor solubility.

Methodology:

  • Baseline Injection: Inject your standard or sample as prepared in your current method. Observe the fronting peak.

  • Prepare Dilution Series: Prepare a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.

  • Inject Diluted Samples: Inject the 1:10 dilution. If peak fronting is reduced or eliminated, sample overload is the likely cause. Confirm by injecting the 1:100 dilution, which should show a perfectly symmetrical (though small) peak.

  • Test Sample Solvent: If fronting persists even at low concentrations, the issue may be the original sample solvent. Prepare a new sample by dissolving the Esomeprazole directly in the mobile phase at the original concentration.

  • Analyze and Compare: Inject the sample dissolved in the mobile phase. If the peak shape is now symmetrical, the original sample solvent was incompatible with the mobile phase, causing the fronting.[4]

References

Improving the robustness of analytical methods for Esomeprazole Magnesium quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the robustness of analytical methods for the quality control of Esomeprazole Magnesium. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from validation and stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Q1: Why is Esomeprazole unstable in acidic conditions and what precautions should be taken during sample preparation?

A1: Esomeprazole is a proton pump inhibitor that is highly labile in acidic environments. The benzimidazole ring in its structure is prone to degradation at low pH.[1] To ensure accurate quantification, it is crucial to protect the analyte from acidic conditions during sample preparation. For dissolution testing of enteric-coated formulations, the initial acid stage should be performed to assess the coating's integrity, but the drug should be measured from the subsequent buffer stage.[2] When preparing samples, use of a diluent with a pH above 7 is recommended. A common diluent involves a mixture of a buffer like disodium tetraborate and an organic solvent like ethanol to ensure both stability and solubility.[3]

Q2: My HPLC chromatogram shows peak splitting or tailing for the Esomeprazole peak. What are the possible causes and solutions?

A2: Peak splitting or tailing for the Esomeprazole peak in HPLC analysis can be caused by several factors:

  • Column Overload: Injecting a too concentrated sample can lead to peak distortion. Try diluting the sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the chromatography of ionizable compounds like Esomeprazole. A mobile phase with a pH around 7 or higher is generally recommended to ensure consistent ionization and good peak shape.[4]

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases. If the peak shape does not improve with other adjustments, consider replacing the column.

  • Interaction with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this issue.

Q3: I am observing a shift in the retention time of Esomeprazole. What should I check?

A3: Retention time shifts can indicate a change in the chromatographic conditions. Here are some factors to investigate:

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause. Ensure the correct proportions of the solvents are used. Even small variations in the mobile phase composition can affect retention times.[5]

  • Flow Rate: Check the HPLC pump for any fluctuations in the flow rate. A deliberate change in flow rate during robustness studies has been shown to impact retention time.[3]

  • Column Temperature: Temperature variations can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Ensure the column oven is maintaining a stable temperature.[3][5]

  • Column Equilibration: Insufficient column equilibration with the mobile phase before injection can lead to drifting retention times. Allow the column to equilibrate until a stable baseline is achieved.

Q4: How can I ensure my analytical method is stability-indicating for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To demonstrate this, forced degradation studies are essential.[3][6] The drug substance should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1N HCl at 60°C for 120 minutes.[3]

  • Base Hydrolysis: e.g., 0.1N NaOH at 60°C for 120 minutes.[3]

  • Oxidation: e.g., 3% H2O2 at room temperature for 120 minutes.[3]

  • Thermal Degradation: e.g., heating at 105°C for 2 hours.[3]

  • Photodegradation: Exposing the sample to UV light as per ICH Q1B guidelines.[3]

The analytical method should be able to resolve the Esomeprazole peak from any degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Esomeprazole
Stress ConditionConditionsObservation
Acid Hydrolysis0.1N HCl at 60°C for 120 minSignificant degradation (~2%) observed.[3]
Base Hydrolysis0.1N NaOH at 60°C for 120 minMild degradation (~2.5%) observed.[3]
Oxidation3% H2O2 at room temperature for 120 minMild sensitivity with ~4% degradation.[3]
Thermal DegradationDry heat at 105°C for 2 hoursEsomeprazole was observed to be susceptible.[3][7]
PhotodegradationExposure to UV light (ICH Q1B)Mild degradation observed.[3]
Table 2: Typical HPLC Method Parameters for this compound Analysis
ParameterCondition 1Condition 2
Column Waters X-Terra RP8 (150 mm x 4.6 mm, 3.5 µm)[3]Phenomenex Luna C18[5]
Mobile Phase Gradient elution with Glycine buffer (pH 9.0) and Acetonitrile/Methanol[3]Isocratic elution with Ammonium dihydrogen phosphate buffer and Methanol[5]
Flow Rate 1.0 mL/min[3]0.8 mL/min[5]
Detection Wavelength 305 nm[3]302 nm[5]
Column Temperature 30°C[3]25°C[5]
Injection Volume 20 µL[3]5 µL[5]
Table 3: System Suitability and Validation Parameters
ParameterAcceptance CriteriaTypical Observed Value
Resolution (Rs) NLT 1.5 between Esomeprazole and adjacent peaks[3]2.8[3]
Tailing Factor (T) NMT 2.0[3]1.0[3]
Linearity (r²) > 0.999[5]> 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%99.56% - 99.90%[5]
Precision (% RSD) NMT 2.0%[5]< 1.1%[5]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Tablets
  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 0.08 M Glycine buffer, adjust pH to 9.0 with NaOH).[3]

    • Prepare the organic phase (e.g., Acetonitrile and Methanol in a ratio of 85:15 v/v).[3]

    • Filter and degas both solutions before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a suitable amount of this compound reference standard in the diluent (e.g., a mixture of disodium tetraborate buffer and ethanol) to obtain a known concentration.[3]

  • Sample Solution Preparation:

    • Weigh and finely powder not fewer than 10 tablets.

    • Transfer an amount of powder equivalent to a single dose of Esomeprazole to a volumetric flask.

    • Add the diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.[8]

  • Chromatographic Conditions:

    • Set the HPLC system with the parameters as described in Table 2.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1N HCl and keep at 60°C for a specified time (e.g., 120 minutes).[3]

    • Neutralize the solution with NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1N NaOH and keep at 60°C for a specified time (e.g., 120 minutes).[3]

    • Neutralize the solution with HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time (e.g., 120 minutes).[3]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep a known amount of this compound powder in an oven at a specified temperature (e.g., 105°C) for a specified time (e.g., 2 hours).[3]

    • Dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to UV light for a specified duration as per ICH Q1B guidelines.[3]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution hplc_setup HPLC System Setup prep_std->hplc_setup prep_sample Prepare Sample Solution prep_sample->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Inject Samples & Standards equilibration->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calculation Quantification peak_integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC analysis of this compound.

troubleshooting_workflow cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_pressure System Pressure Issues start Problem with HPLC Analysis rt_shift Retention Time Shift? start->rt_shift peak_shape Poor Peak Shape? start->peak_shape pressure Abnormal Pressure? start->pressure check_mp Check Mobile Phase Composition rt_shift->check_mp Yes rt_shift->peak_shape No check_flow Check Flow Rate check_mp->check_flow check_temp Check Column Temperature check_flow->check_temp check_conc Check Sample Concentration peak_shape->check_conc Yes peak_shape->pressure No check_ph Check Mobile Phase pH check_conc->check_ph check_column Inspect/Replace Column check_ph->check_column check_leak Check for Leaks pressure->check_leak Yes check_blockage Check for Blockages check_leak->check_blockage

Caption: Troubleshooting decision tree for common HPLC issues.

degradation_pathway cluster_conditions Stress Conditions esomeprazole Esomeprazole acid Acidic (H+) esomeprazole->acid base Basic (OH-) esomeprazole->base oxidative Oxidative ([O]) esomeprazole->oxidative thermal Thermal (Δ) esomeprazole->thermal photo Photolytic (hν) esomeprazole->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidative->degradation_products thermal->degradation_products photo->degradation_products

Caption: Degradation pathways of Esomeprazole under various stress conditions.

References

Validation & Comparative

Esomeprazole Magnesium Versus Omeprazole in Healing Erosive Esophagitis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of esomeprazole magnesium and omeprazole in the treatment of erosive esophagitis (EE), supported by experimental data from randomized controlled trials and meta-analyses.

Executive Summary

Esomeprazole, the S-isomer of omeprazole, has demonstrated a statistically significant, albeit clinically modest, superiority over omeprazole in the healing of erosive esophagitis.[1][2] This enhanced efficacy is particularly notable in patients with more severe grades of EE.[1] Multiple large-scale clinical trials and meta-analyses have shown that esomeprazole 40 mg once daily leads to higher healing rates at both 4 and 8 weeks compared to omeprazole 20 mg once daily.[3][4][5][6] The tolerability and safety profiles of both drugs are comparable.[3][4][5]

Comparative Efficacy Data

The following tables summarize the key quantitative data from comparative clinical trials and meta-analyses.

Table 1: Healing Rates in Erosive Esophagitis at 4 and 8 Weeks (Intention-to-Treat Analysis)

Treatment GroupHealing Rate at Week 4Healing Rate at Week 8Study
Esomeprazole 40 mg81.7%93.7%Richter et al. (2001)[3][4][5]
Omeprazole 20 mg68.7%84.2%Richter et al. (2001)[3][4][5]
Esomeprazole 40 mgNot Reported94.1%Kahrilas et al. (2000)[6]
Esomeprazole 20 mgNot Reported89.9%Kahrilas et al. (2000)[6]
Omeprazole 20 mgNot Reported86.9%Kahrilas et al. (2000)[6]

Table 2: Meta-Analysis of Healing Rates and Symptom Relief

OutcomeComparisonRelative Risk (RR)95% Confidence IntervalKey FindingSource
Healing of EE at 8 weeksEsomeprazole vs. other PPIs1.051.02 - 1.085% relative increase in healing with esomeprazole.Gralnek et al. (2006)[1]
GERD Symptom Relief at 4 weeksEsomeprazole vs. other PPIs1.081.05 - 1.118% relative increase in symptom relief with esomeprazole.Gralnek et al. (2006)[1]

Table 3: Number Needed to Treat (NNT) for Healing Erosive Esophagitis with Esomeprazole

Los Angeles Grade of EENNT at 8 Weeks
A50
B33
C14
D8
Source: Gralnek et al. (2006)[1]

Experimental Protocols

The data presented above are primarily derived from multicenter, randomized, double-blind, parallel-group studies. A representative experimental protocol is detailed below.

Objective: To compare the efficacy and tolerability of esomeprazole with omeprazole in healing erosive esophagitis and resolving associated symptoms.

Study Design:

  • Phase: Phase III

  • Design: Randomized, double-blind, parallel-group, multicenter study.

  • Duration: 8 weeks of treatment.

Patient Population:

  • Inclusion Criteria: Patients with endoscopically confirmed erosive esophagitis. In some studies, patients were required to be Helicobacter pylori negative.[3][4]

  • Exclusion Criteria: History of gastric or esophageal surgery, Zollinger-Ellison syndrome, or other significant medical conditions.

Treatment Arms:

  • Arm 1: Esomeprazole 40 mg once daily.[3][4]

  • Arm 2: Omeprazole 20 mg once daily.[3][4]

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients with healed esophagitis at week 8, as confirmed by endoscopy.[3][4]

  • Secondary Efficacy Endpoints:

    • Proportion of patients healed at week 4.[3][4]

    • Resolution of heartburn at week 4.[3][4]

    • Time to first resolution and sustained resolution of heartburn.[3][4]

    • Proportion of heartburn-free days and nights.[3][4]

  • Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests, and vital signs.[3][4]

Statistical Analysis:

  • The primary analysis was typically an intention-to-treat (ITT) analysis of the healing rates at week 8. Life table estimates were often used.[3]

Mandatory Visualizations

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up and Assessment cluster_analysis Data Analysis p1 Patient Recruitment (N=2425) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Endoscopy to Confirm Erosive Esophagitis p2->p3 rand Randomization p3->rand arm1 Esomeprazole 40 mg o.d. rand->arm1 arm2 Omeprazole 20 mg o.d. rand->arm2 fu1 Week 4 Assessment: - Healing Rates - Symptom Resolution arm1->fu1 arm2->fu1 fu2 Week 8 Assessment: - Primary Endpoint:  Healing Rates - Safety & Tolerability fu1->fu2 fu1->fu2 analysis Intention-to-Treat (ITT) Statistical Analysis fu2->analysis

Caption: Experimental workflow of a randomized controlled trial.

ppi_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_membrane Secretory Canaliculus Membrane cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen ppi Proton Pump (H+/K+-ATPase) k_plus_in K+ h_plus_out H+ ppi->h_plus_out H+ Secretion drug Esomeprazole / Omeprazole (Prodrug) activated_drug Activated Sulfenamide drug->activated_drug Acidic Environment (H+ accumulation) activated_drug->ppi h_plus H+ k_plus_out K+ k_plus_out->ppi K+ Uptake

References

Esomeprazole vs. Other Proton Pump Inhibitors: A Head-to-Head Clinical Trial Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of clinical data on the efficacy and pharmacodynamics of esomeprazole in comparison to other leading proton pump inhibitors (PPIs) for the management of acid-related gastrointestinal disorders. This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data from head-to-head clinical trials.

Executive Summary

Proton pump inhibitors are the cornerstone of therapy for acid-related conditions, most notably gastroesophageal reflux disease (GERD) and erosive esophagitis (EE). Among them, esomeprazole, the S-isomer of omeprazole, has been subject to numerous clinical investigations to evaluate its comparative efficacy. This guide synthesizes findings from key head-to-head clinical trials and meta-analyses, focusing on crucial performance indicators such as healing rates of erosive esophagitis, symptom resolution, and control of intragastric pH. The data consistently demonstrates that esomeprazole provides significant advantages in acid suppression and clinical outcomes when compared to first-generation PPIs.

Comparative Efficacy in Erosive Esophagitis

The healing of erosive esophagitis is a primary endpoint in the evaluation of PPI efficacy. Multiple large-scale, randomized, double-blind clinical trials have compared esomeprazole with other PPIs in this patient population.

A meta-analysis of ten studies involving 15,316 patients revealed that esomeprazole resulted in a 5% relative increase in the probability of healing EE at 8 weeks compared to other PPIs.[1] This benefit was more pronounced in patients with more severe disease (Los Angeles grades C or D).[1]

Table 1: Healing Rates of Erosive Esophagitis (8 Weeks)

ComparatorEsomeprazole DosageComparator DosageEsomeprazole Healing RateComparator Healing Ratep-valueSource(s)
Omeprazole40 mg once daily20 mg once daily93.7%84.2%< 0.001[2][3]
Lansoprazole40 mg once daily30 mg once daily---[4]
Pantoprazole40 mg once daily40 mg once daily93.5% (Pantoprazole)-0.04 (vs Omeprazole)[5]
Rabeprazole40 mg once daily20 mg once daily84%82%-[6]

Note: Direct head-to-head healing rate data for esomeprazole vs. lansoprazole and pantoprazole from a single study was not available in the initial search results. Data for pantoprazole is in comparison to omeprazole. A network meta-analysis suggests esomeprazole 40 mg has a higher probability of healing at 8 weeks than lansoprazole 30 mg and pantoprazole 40 mg.[4]

Symptom Control: The Case of Heartburn

Relief of GERD-related symptoms, particularly heartburn, is a critical patient-reported outcome. Studies consistently show that esomeprazole provides rapid and sustained heartburn relief.

At 4 weeks, esomeprazole was associated with an 8% relative increase in the probability of GERD symptom relief compared to other PPIs.[1] In a direct comparison with omeprazole, esomeprazole was superior across all secondary measures of symptom resolution, including time to first resolution and sustained resolution of heartburn.[2][3]

Table 2: Heartburn Resolution Rates (4 Weeks)

ComparatorEsomeprazole DosageComparator DosageEsomeprazole Heartburn ResolutionComparator Heartburn Resolutionp-valueSource(s)
Omeprazole40 mg once daily20 mg once dailySignificantly greater with esomeprazole-< 0.05[7]
Lansoprazole40 mg once daily30 mg once daily---[4]
Pantoprazole40 mg once daily40 mg once daily---[8]
Rabeprazole40 mg once daily20 mg once daily90%92% (at 8 weeks)-[6]

Note: Specific quantitative data for heartburn resolution at 4 weeks in head-to-head trials against lansoprazole, pantoprazole, and rabeprazole were not consistently available in the initial search results. A network meta-analysis indicated that esomeprazole 40 mg improved heartburn relief rates compared to omeprazole 20 mg and lansoprazole 30 mg.[4]

Pharmacodynamic Superiority: Intragastric pH Control

The therapeutic efficacy of PPIs is directly correlated with their ability to suppress gastric acid secretion and maintain an intragastric pH above 4.0, the threshold for inactivating pepsin and promoting esophageal healing.

In a five-way crossover study, esomeprazole 40 mg maintained an intragastric pH above 4.0 for a significantly longer duration (mean of 14.0 hours) compared to rabeprazole (12.1 hours), omeprazole (11.8 hours), lansoprazole (11.5 hours), and pantoprazole (10.1 hours).[9]

Table 3: Mean Percentage of Time with Intragastric pH > 4.0 (Day 5)

ComparatorEsomeprazole DosageComparator DosageEsomeprazole (% Time pH > 4.0)Comparator (% Time pH > 4.0)p-valueSource(s)
Lansoprazole40 mg once daily30 mg once daily67.1%50.8%< 0.0001[10]
Lansoprazole40 mg twice daily30 mg twice daily81.2%64.3%< 0.0001[10]
Lansoprazole (IV)40 mg IV30 mg IV61.9%45.4%< 0.0001[11]
Omeprazole40 mg once daily20 mg once daily---[9]
Pantoprazole40 mg once daily40 mg once daily---[9]
Rabeprazole40 mg once daily20 mg once daily---[9]

Mechanism of Action and Signaling Pathway

Proton pump inhibitors, including esomeprazole, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion.

G cluster_0 Parietal Cell cluster_2 Inhibition H2 H2 Receptor ProtonPump H+/K+ ATPase (Proton Pump) H2->ProtonPump + M3 M3 Receptor M3->ProtonPump + CCK2 CCK2 Receptor CCK2->ProtonPump + HPlus H+ ProtonPump->HPlus Secretion KPlus K+ KPlus->ProtonPump Uptake Histamine Histamine Histamine->H2 Acetylcholine Acetylcholine Acetylcholine->M3 Gastrin Gastrin Gastrin->CCK2 Esomeprazole Esomeprazole (and other PPIs) Esomeprazole->ProtonPump Inactivation

Caption: Gastric Acid Secretion Pathway and PPI Inhibition.

Experimental Protocols of Key Clinical Trials

Esomeprazole vs. Omeprazole in Erosive Esophagitis
  • Study Design: A multicenter, randomized, double-blind, parallel-group study conducted in the US.[2][3]

  • Patient Population: 2,425 patients with endoscopically confirmed erosive esophagitis (Helicobacter pylori negative).[2][3]

  • Treatment Regimen: Patients were randomized to receive either esomeprazole 40 mg once daily or omeprazole 20 mg once daily for 8 weeks.[2][3]

  • Primary Efficacy Endpoint: The proportion of patients with healed esophagitis at week 8, as confirmed by endoscopy.[2][3]

  • Secondary Endpoints: Healing rates at week 4, resolution of heartburn, time to first and sustained resolution of heartburn, and proportion of heartburn-free days and nights.[2][3]

G cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Treatment cluster_2 Follow-up and Assessment Screening Screening of Patients (n=2425) Inclusion Inclusion Criteria: - Erosive Esophagitis - H. pylori Negative Screening->Inclusion Randomization Randomization Inclusion->Randomization GroupA Esomeprazole 40 mg (once daily) Randomization->GroupA GroupB Omeprazole 20 mg (once daily) Randomization->GroupB Week4 Week 4 Assessment: - Endoscopy - Symptom Diary GroupA->Week4 GroupB->Week4 Week8 Week 8 Assessment: - Endoscopy (Primary Endpoint) - Symptom Diary Week4->Week8 Week4->Week8

Caption: Workflow of a Randomized Controlled Trial.

Esomeprazole vs. Lansoprazole for Intragastric pH Control
  • Study Design: An open-label, two-way crossover study.[12][13]

  • Patient Population: 45 Helicobacter pylori-negative patients with symptoms of GERD.[12]

  • Treatment Regimen: Patients were randomized to receive either esomeprazole 40 mg or lansoprazole 30 mg once daily for 5 days, followed by twice-daily dosing for another 5 days. After a 14-day washout period, patients were crossed over to the other medication and regimen.[12]

  • Primary Endpoint: Mean percentage of time with intragastric pH > 4.0 over a 24-hour period, measured on day 5 and day 10 of each treatment arm.[12]

Logical Relationship of Comparative Efficacy

The clinical superiority of esomeprazole in many head-to-head trials can be logically linked to its pharmacodynamic and pharmacokinetic properties.

G cluster_0 Pharmacokinetics & Pharmacodynamics cluster_1 Clinical Outcomes cluster_2 Overall Conclusion PK Improved Pharmacokinetics (S-isomer metabolism) PD Greater and More Sustained Acid Suppression (Higher % time pH > 4.0) PK->PD Leads to Healing Higher Healing Rates of Erosive Esophagitis PD->Healing Results in Symptoms Faster and More Sustained Symptom Relief PD->Symptoms Results in Conclusion Enhanced Clinical Efficacy of Esomeprazole Compared to First-Generation PPIs Healing->Conclusion Symptoms->Conclusion

Caption: Logical Flow from Pharmacodynamics to Clinical Efficacy.

Conclusion

References

A Comparative Guide to Stability-Indicating HPLC Methods for Esomeprazole Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Esomeprazole Magnesium. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting and implementing a suitable analytical method for their specific needs. This document outlines the experimental protocols and presents key validation data in a comparative format.

Introduction to Esomeprazole and the Need for Stability-Indicating Methods

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2] Due to its susceptibility to degradation, particularly in acidic environments, it is crucial to employ stability-indicating analytical methods during drug development and quality control.[3][4] A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This guide compares two distinct RP-HPLC methods that have been successfully validated for the analysis of this compound, demonstrating their suitability for stability studies.

Experimental Protocols

A general workflow for the validation of a stability-indicating HPLC method for this compound is outlined below. This process ensures that the analytical method is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Forced Degradation Studies Selectivity & Specificity Selectivity & Specificity Linearity Linearity Selectivity & Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD & LOQ LOD & LOQ Robustness->LOD & LOQ Acid Hydrolysis Acid Hydrolysis Alkali Hydrolysis Alkali Hydrolysis Acid Hydrolysis->Alkali Hydrolysis Oxidative Degradation Oxidative Degradation Alkali Hydrolysis->Oxidative Degradation Thermal Degradation Thermal Degradation Oxidative Degradation->Thermal Degradation Photolytic Degradation Photolytic Degradation Thermal Degradation->Photolytic Degradation Method Development Method Development Validation Validation Method Development->Validation Forced Degradation Studies Forced Degradation Studies Forced Degradation Studies->Validation Final Method Final Method Validation->Final Method

References

Comparative pharmacokinetic study of different Esomeprazole Magnesium salt forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of different salt forms of Esomeprazole Magnesium, a widely used proton pump inhibitor for the treatment of acid-related disorders. While direct comparative human pharmacokinetic studies between different salt forms are limited, this document synthesizes available data from bioequivalence studies and other relevant research to offer a comprehensive overview. The information presented is intended to support research, development, and formulation decisions.

Executive Summary

Esomeprazole, the S-isomer of omeprazole, is known for its improved pharmacokinetic profile compared to the racemic mixture, leading to more consistent and effective gastric acid suppression.[1] It is commercially available in various salt forms, primarily as this compound trihydrate. Other forms, such as the dihydrate and amorphous forms, are also utilized in pharmaceutical formulations. The choice of salt form can influence the physicochemical properties of the drug substance, which in turn may affect its bioavailability and pharmacokinetic profile.

This guide summarizes key pharmacokinetic parameters of this compound, provides detailed experimental protocols for its analysis, and visualizes its mechanism of action and the typical workflow of a pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters of this compound

Table 1: Pharmacokinetic Parameters of this compound 40 mg Enteric-Coated Tablets (Fasting State)

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL)104.15%[2]98.20% - 110.46%[2]
AUC0-t (ng·h/mL)105.26%[2]99.80% - 111.01%[2]
AUC0-inf (ng·h/mL)105.37%[2]99.97% - 111.06%[2]
Tmax (h)-Approximately 1-2 hours after oral administration[2]
t1/2 (h)-Approximately 1.2 hours[3]

Table 2: Pharmacokinetic Parameters of this compound 40 mg Enteric-Coated Tablets (Fed State)

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL)95.09%[2]80.00% - 125.00% (Point Estimate)[2]
AUC0-t (ng·h/mL)90.03%[2]80.00% - 125.00% (Point Estimate)[2]
AUC0-inf (ng·h/mL)84.53%[2]80.00% - 125.00% (Point Estimate)[2]

Note: Cmax = Maximum plasma concentration; AUC0-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf = Area under the plasma concentration-time curve from time zero to infinity; Tmax = Time to reach maximum plasma concentration; t1/2 = Elimination half-life. The data presented are from bioequivalence studies and demonstrate the similarity between test and reference formulations of what is understood to be the same salt form.

Food intake can delay and reduce the absorption of esomeprazole.[2] The absolute bioavailability of a single 40 mg oral dose is approximately 64%, which increases to about 89% after repeated daily dosing.[2] For a 20 mg dose, the corresponding values are 50% and 68%.[2]

Experimental Protocols

Human Pharmacokinetic Study Design

A typical bioequivalence study for this compound is designed as a single-center, open-label, single-dose, randomized, two-period, two-sequence crossover study in healthy adult subjects under both fasting and fed conditions.[2][3]

  • Study Population: Healthy male and female subjects, typically aged 18-45 years.

  • Study Design: A randomized, open-label, two-period, crossover design is commonly employed.[4] Subjects are randomly assigned to receive either the test or reference formulation in the first period, and the alternate formulation in the second period after a washout period of at least 7 days.[4]

  • Dosing: A single oral dose of this compound (e.g., 40 mg) is administered.

  • Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at multiple time points post-dose, for instance at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 10, 12, 16, and 24 hours after drug administration.[4]

  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -80°C until analysis.[5]

Analytical Method for Esomeprazole Quantification in Human Plasma

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying esomeprazole in human plasma.[1][6][7]

  • Sample Preparation: Esomeprazole and an internal standard (e.g., a deuterated analog) are extracted from plasma using liquid-liquid extraction with a solvent like methyl tert-butyl ether and dichloromethane, or protein precipitation.[1][6]

  • Chromatographic Separation: The extracted analytes are separated on a reverse-phase C18 column using an isocratic or gradient mobile phase, which typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[1]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[1] The transitions monitored are specific for esomeprazole and the internal standard.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[1]

Mandatory Visualization

Esomeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Esomeprazole Esomeprazole (prodrug) Active_Metabolite Sulfenamide (active form) Esomeprazole->Active_Metabolite Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Inhibition H_plus H+ Proton_Pump->H_plus Acid Secretion H_plus_lumen H+ H_plus->H_plus_lumen K_plus K+ K_plus->Proton_Pump K+ influx Experimental_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Drug Administration (Test vs. Reference) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Bioequivalence Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Bioequivalence

References

In Vitro and In Vivo Correlation of Esomeprazole Magnesium: A Comparative Analysis of Dissolution and Absorption

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of Esomeprazole Magnesium formulations, supported by experimental data.

This guide provides an in-depth comparison of the in vitro dissolution and in vivo absorption of various this compound formulations. By examining key pharmacokinetic parameters and dissolution profiles from multiple studies, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development. The following sections present a detailed analysis of experimental data, standardized protocols, and visual representations of the underlying biological and experimental processes.

Comparative Performance of this compound Formulations

The correlation between in vitro dissolution and in vivo bioavailability is a critical aspect of pharmaceutical development, ensuring product quality and therapeutic equivalence. For a drug like this compound, a proton pump inhibitor susceptible to degradation in acidic environments, the formulation strategy, particularly the use of enteric coatings and modified-release technologies, plays a pivotal role in its absorption and efficacy.

In Vitro Dissolution Profile Comparison

The in vitro dissolution behavior of this compound formulations is a key predictor of their in vivo performance. Studies have compared different formulations, including modified-release pellets, enteric-coated pellets, and various commercial brands.

A study comparing a novel modified-release pellet (EMZ-MRP) formulation to a conventional enteric-coated pellet (EMZ-ECP, Nexium®) demonstrated distinct release profiles. The EMZ-ECPs exhibited rapid drug release, with over 90% of the drug dissolved within 45 minutes in a pH 6.8 phosphate buffer after an initial acid-resistant stage. In contrast, the EMZ-MRPs showed a slower, sustained release over 8 hours, indicating a prolonged dissolution phase.[1][2]

Another comparative study evaluated the dissolution patterns of the originator brand of this compound trihydrate tablets against ten different generic brands in Bangladesh. The study, conducted in simulated gastric fluid (pH 1.2) for 15 minutes followed by simulated intestinal fluid (pH 6.8) for 30 minutes, revealed that while most brands complied with USP dissolution specifications, only three generic brands (E3, E6, and E7) exhibited dissolution patterns closely resembling the originator brand (E1). One brand was found to be substandard.[3]

Table 1: Comparative In Vitro Dissolution Data of this compound Formulations

Formulation/BrandDissolution MediumTime (minutes)Percentage Drug Released (%)Reference
EMZ-ECP (Nexium®)pH 6.8 PBS45> 90[1]
EMZ-MRPpH 6.8 PBS480 (8 hours)Gradual sustained release[1]
Originator Brand (E1)pH 6.8 SIF45Compliant with USP (>85%)[3]
Generic Brand (E3)pH 6.8 SIF45Close to Originator[3]
Generic Brand (E6)pH 6.8 SIF45Close to Originator[3]
Generic Brand (E7)pH 6.8 SIF45Close to Originator[3]
Generic Brand (E11)pH 6.8 SIF45Sub-standard[3]
In Vivo Pharmacokinetic and Bioequivalence Data

In vivo studies are essential to confirm the therapeutic equivalence and to understand the absorption characteristics of different formulations. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are used for these comparisons.

A pharmacokinetic study in rats comparing the novel EMZ-MRPs with the conventional EMZ-ECPs revealed significant differences in their absorption profiles. The EMZ-MRPs showed a decreased Cmax, a prolonged Tmax (6.00 ± 0.526 h vs. 1.45 ± 0.735 h for EMZ-ECPs), and a longer mean residence time (MRT) (7.36 ± 0.391 h vs. 2.73 ± 0.119 h for EMZ-ECPs).[1][2] Despite these differences, the total drug exposure, as indicated by AUC values, was similar for both formulations, with a relative bioavailability of 103.50% for the modified-release pellets, demonstrating a strong in vitro-in vivo correlation (IVIVC) with a correlation coefficient (r) of 0.9945.[1][2][4]

Bioequivalence studies in healthy Chinese subjects comparing a generic and a reference brand of this compound enteric-coated tablets (20 mg) under both fasting and fed conditions also provide valuable insights. Under fasting conditions, the 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of Cmax, AUC0-t, and AUC0-∞ were all within the bioequivalence range of 80.00%–125.00%.[5] Food intake was found to delay absorption and reduce the overall exposure to esomeprazole.[5]

Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound Formulations

FormulationSubjectConditionCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)Reference
EMZ-ECP (Nexium®)RatsN/AHigher1.45 ± 0.735Similar to MRPSimilar to MRP[1]
EMZ-MRPRatsN/ALower6.00 ± 0.526Similar to ECPSimilar to ECP[1]
Generic Tablet (Test)HumanFastingGMR: 87.92%–104.36%N/AGMR: 87.82%–101.45%GMR: 87.99%–101.54%[5]
Reference TabletHumanFasting(vs. Reference)N/A(vs. Reference)(vs. Reference)[5]
Generic Tablet (Test)HumanFedGMR: 80.53%–94.95%N/AGMR: 87.46%–97.26%GMR: 87.46%–97.17%[5]
Reference TabletHumanFed(vs. Reference)N/A(vs. Reference)(vs. Reference)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in this guide.

In Vitro Dissolution Testing Protocol (USP Apparatus 2 - Paddle Method)

This protocol is based on the United States Pharmacopeia (USP) guidelines for delayed-release capsules.[6][7][8]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 300 mL of 0.1 N Hydrochloric Acid (HCl).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 100 rpm.

    • Duration: 2 hours.

    • Procedure: Place one capsule in each vessel. After 2 hours, withdraw a sample of the medium and analyze the pellets for drug content to assess acid resistance. Esomeprazole is acid labile, so the drug released in the acidic medium is not measured directly from the solution.[9][10]

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: After the acid stage, add 700 mL of a pre-warmed pH 6.8 phosphate buffer to each vessel, resulting in a total volume of 1000 mL.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 100 rpm.

    • Sampling Times: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).

    • Analysis: Filter the samples and analyze the concentration of esomeprazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Bioequivalence Study Protocol

This protocol outlines a typical single-dose, two-way crossover study design used to assess the bioequivalence of this compound formulations in healthy human subjects.[5][11][12]

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design.

  • Subjects: Healthy male and non-pregnant female volunteers.

  • Procedure (Fasting Study):

    • Subjects fast overnight for at least 10 hours before drug administration.

    • A single oral dose of the test or reference formulation is administered with a standardized volume of water.

    • Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[5]

  • Procedure (Fed Study):

    • Subjects consume a standardized high-fat, high-calorie meal 30 minutes before drug administration.

    • The rest of the procedure is similar to the fasting study.

  • Washout Period: A washout period of at least 7 days separates the two treatment periods.

  • Sample Analysis: Plasma concentrations of esomeprazole are determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data using non-compartmental methods.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax, AUC0-t, and AUC0-∞ are calculated. Bioequivalence is concluded if the 90% CIs fall within the range of 80.00% to 125.00%.[13]

Visualizing the Pathways

Diagrams illustrating the experimental workflow and the metabolic pathway of Esomeprazole provide a clearer understanding of the processes involved.

experimental_workflow cluster_invitro In Vitro Dissolution Study cluster_invivo In Vivo Bioequivalence Study cluster_correlation IVIVC prep Formulation Preparation (Test vs. Reference) acid_stage Acid Stage (0.1N HCl, 2h) prep->acid_stage buffer_stage Buffer Stage (pH 6.8, sampling) acid_stage->buffer_stage analysis_invitro HPLC Analysis buffer_stage->analysis_invitro diss_profile Dissolution Profile Generation analysis_invitro->diss_profile correlation In Vitro-In Vivo Correlation (Level A) diss_profile->correlation dosing Oral Administration (Fasting/Fed) sampling Blood Sampling (0-24h) dosing->sampling analysis_invivo LC-MS/MS Analysis sampling->analysis_invivo pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis_invivo->pk_params be_assessment Bioequivalence Assessment pk_params->be_assessment pk_params->correlation

Caption: Experimental Workflow for IVIVC of this compound.

esomeprazole_pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion oral Oral Administration (Enteric-Coated) stomach Stomach (Low pH) Coating Protects Drug oral->stomach intestine Small Intestine (Neutral pH) Coating Dissolves stomach->intestine absorption Absorption into Systemic Circulation intestine->absorption esomeprazole Esomeprazole absorption->esomeprazole cyp2c19 CYP2C19 esomeprazole->cyp2c19 cyp3a4 CYP3A4 esomeprazole->cyp3a4 hydroxy Hydroxy Metabolite cyp2c19->hydroxy desmethyl 5-O-desmethyl Metabolite cyp2c19->desmethyl sulfone Sulfone Metabolite cyp3a4->sulfone metabolites Inactive Metabolites hydroxy->metabolites desmethyl->metabolites sulfone->metabolites urine Urine metabolites->urine

Caption: Absorption and Metabolic Pathway of Esomeprazole.

References

A meta-analysis of the clinical effectiveness of Esomeprazole 20 mg vs 40 mg

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical effectiveness of Esomeprazole 20 mg versus 40 mg in the treatment of various acid-related disorders, including Gastroesophageal Reflux Disease (GERD), erosive esophagitis, and the prevention of peptic ulcers. Drawing upon data from pivotal clinical trials, this document presents a quantitative comparison of the two dosages, details the experimental protocols of key studies, and illustrates the underlying pharmacological pathways.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the key efficacy data from comparative clinical trials of Esomeprazole 20 mg and 40 mg.

Indication Efficacy Endpoint Esomeprazole 20 mg Esomeprazole 40 mg Comparator/Control Study/Reference
Healing of Erosive Esophagitis Healing Rate at 8 Weeks89.9%94.1%Omeprazole 20 mg (86.9%)Kahrilas et al.[1]
Healing Rate at 8 Weeks90%94% (vs. 87% for Omeprazole 20 mg)Omeprazole 20 mgRichter et al.[2]
Maintenance of Healed Erosive Esophagitis Remission Rate at 6 Months93.2%93.6%Placebo (29.1%)Johnson et al.[3]
Endoscopic and Symptomatic Remission at 6 months87%-Pantoprazole 20 mg (75%)Labenz et al. (EXPO study)[4]
Symptomatic GERD (NERD) Discontinuation due to unwillingness to continue (6 months)8%11%Placebo (42%)Talley et al.[5]
Prevention of Peptic Ulcers (in low-dose Aspirin users) Cumulative Proportion of Patients Developing Ulcers at 26 Weeks1.1%1.5%Placebo (7.4%)Yeomans et al. (OBERON trial)[6][7]
Patients Developing Gastric or Duodenal Ulcer at 6 months1.6%-Placebo (5.4%)Yeomans et al.[8][9]

Experimental Protocols

Healing of Erosive Esophagitis (Kahrilas et al.)
  • Study Design: A multicenter, randomized, double-blind, parallel-group study.[1]

  • Patient Population: 1960 patients with endoscopically confirmed reflux esophagitis.[1]

  • Inclusion Criteria: Patients with endoscopically confirmed reflux esophagitis.

  • Exclusion Criteria: Not detailed in the abstract.

  • Treatment Arms:

    • Esomeprazole 40 mg once daily

    • Esomeprazole 20 mg once daily

    • Omeprazole 20 mg once daily[1]

  • Duration: Up to 8 weeks.[1]

  • Primary Efficacy Endpoint: The proportion of patients healed at week 8.[1]

  • Secondary Endpoints: Healing and heartburn resolution at week 4, time to first resolution and sustained resolution of heartburn, and percentage of heartburn-free days and nights.[1]

  • Statistical Analysis: Intention-to-treat (ITT) analysis using cumulative life table estimates.[1]

Maintenance of Healed Erosive Esophagitis (Johnson et al.)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial in the U.S.[3]

  • Patient Population: 318 patients with previously healed erosive esophagitis.[3]

  • Inclusion Criteria: Patients whose erosive esophagitis was healed in a prior comparative study of esomeprazole or omeprazole.[3]

  • Exclusion Criteria: Not detailed in the abstract.

  • Treatment Arms:

    • Esomeprazole 40 mg once daily

    • Esomeprazole 20 mg once daily

    • Esomeprazole 10 mg once daily

    • Placebo[3]

  • Duration: 6 months.[3]

  • Primary Efficacy Endpoint: Maintenance of healing, assessed by cumulative life table rates.[3]

  • Secondary Endpoints: Time to first recurrence of esophagitis, frequency and severity of heartburn, and proportion of symptom-free patients at 6 months.[3]

Prevention of Peptic Ulcers in Low-Dose Aspirin Users (OBERON Trial)
  • Study Design: A multinational, randomized, double-blind, parallel-group, placebo-controlled trial.[6][7]

  • Patient Population: 2426 Helicobacter pylori-negative patients taking daily low-dose acetylsalicylic acid (ASA) (75–325 mg) who were at risk for ulcer development.[6][7]

  • Inclusion Criteria: Patients taking daily low-dose ASA who were ulcer-free at study entry and met at least one of the following criteria: age ≥65 years; age ≥18 years with a history of uncomplicated peptic ulcer; age ≥60 years with stable coronary artery disease, upper gastrointestinal symptoms, and ≥5 gastric/duodenal erosions, or recent initiation of low-dose ASA treatment.[6][10]

  • Exclusion Criteria: Presence of peptic ulcer(s) at baseline endoscopy, reflux esophagitis Los Angeles (LA) classification grade C or D at baseline, or a history of peptic ulcer complications.[10]

  • Treatment Arms:

    • Esomeprazole 40 mg once daily

    • Esomeprazole 20 mg once daily

    • Placebo[6][7]

  • Duration: 26 weeks.[6][7]

  • Primary Efficacy Endpoint: Occurrence of endoscopy-confirmed peptic ulcer over 26 weeks.[6][7]

  • Secondary Endpoints: Occurrence of gastric or duodenal ulcers separately, and safety and tolerability.[11] Endoscopy was performed at baseline, week 8, and week 26.[10]

Mandatory Visualization

Signaling Pathway of Esomeprazole

Caption: Mechanism of action of Esomeprazole in a gastric parietal cell.

Experimental Workflow for a Typical Healing Trial

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (e.g., 8 Weeks) cluster_followup Follow-up & Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Baseline_Endoscopy Baseline Endoscopy Inclusion_Exclusion->Baseline_Endoscopy Informed_Consent Informed Consent Informed_Consent->Inclusion_Exclusion Randomization Randomization Baseline_Endoscopy->Randomization Arm_A Esomeprazole 20 mg Randomization->Arm_A Arm_B Esomeprazole 40 mg Randomization->Arm_B Arm_C Comparator/Placebo Randomization->Arm_C Follow_up_Endoscopy Follow-up Endoscopy (e.g., Week 4 & 8) Arm_A->Follow_up_Endoscopy Symptom_Assessment Symptom Assessment (Diaries/Questionnaires) Arm_A->Symptom_Assessment Arm_B->Follow_up_Endoscopy Arm_B->Symptom_Assessment Arm_C->Follow_up_Endoscopy Arm_C->Symptom_Assessment Data_Analysis Statistical Analysis (e.g., ITT) Follow_up_Endoscopy->Data_Analysis Symptom_Assessment->Data_Analysis

Caption: Generalized workflow of a randomized controlled trial for erosive esophagitis.

References

Comparative study of the acid suppression effects of Esomeprazole and Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-related gastrointestinal disorders, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. Among these, Esomeprazole and Lansoprazole are two widely prescribed medications. This guide offers a detailed comparative analysis of their acid suppression effects, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Esomeprazole consistently demonstrates superior or equivalent efficacy in acid suppression when compared to Lansoprazole across various metrics. Studies show that Esomeprazole generally provides a longer duration of intragastric pH control and, in some cases, higher healing rates for erosive esophagitis. These differences are attributed to variations in their pharmacokinetic and pharmacodynamic profiles.

Comparative Data on Acid Suppression

The efficacy of Esomeprazole and Lansoprazole can be quantitatively compared through several key parameters, including the percentage of time intragastric pH is maintained above 4.0 and the healing rates of acid-related conditions like Gastroesophageal Reflux Disease (GERD).

ParameterEsomeprazole (40 mg once daily)Lansoprazole (30 mg once daily)Study PopulationSource
Mean % time intragastric pH > 4.0 (Day 5) 58.4%47.9%GERD patients[1]
Mean time intragastric pH > 4.0 (hours, Day 5) 14.0 hours11.5 hoursGERD patients[1]
Healing Rates of Erosive Esophagitis (8 weeks) 82.4%77.5%Patients with moderate to severe erosive esophagitis[2][3]
Heartburn Resolution (4 weeks) 72%64%Patients with moderate to severe erosive esophagitis[2][3]

Table 1: Comparative Efficacy of Esomeprazole and Lansoprazole in Acid Suppression and GERD Healing.

In a study involving patients with symptoms of gastroesophageal reflux disease, Esomeprazole 40 mg once daily was compared to Lansoprazole 30 mg once daily. On day 5 of treatment, the mean time the intragastric pH was maintained above 4.0 was significantly longer with Esomeprazole (14.0 hours) compared to Lansoprazole (11.5 hours)[1].

Further studies have shown that Esomeprazole 40 mg once daily is more effective than Lansoprazole 30 mg once daily in healing moderate to severe erosive esophagitis over an 8-week period, with healing rates of 82.4% for Esomeprazole and 77.5% for Lansoprazole[2][3]. Additionally, a higher percentage of patients treated with Esomeprazole reported complete resolution of heartburn at 4 weeks (72%) compared to those treated with Lansoprazole (64%)[2][3].

Dose-Response Relationship

A dose-response study in healthy subjects revealed that Esomeprazole generally achieves greater acid control than Lansoprazole at various dose levels[4][5]. For instance, Esomeprazole 40 mg provided a significantly longer period with intragastric pH > 4 compared to both 30 mg and 60 mg of Lansoprazole[4].

Dosage ComparisonMean time intragastric pH > 4.0 (hours, Day 5)Source
Esomeprazole 20 mg11.2[4]
Lansoprazole 15 mg8.5[4]
Esomeprazole 40 mg14.7[4]
Lansoprazole 30 mg11.0[4]
Esomeprazole 80 mg15.8[4]
Lansoprazole 60 mg12.4[4]

Table 2: Dose-Response Comparison of Esomeprazole and Lansoprazole on Intragastric pH.

Mechanism of Action: The Proton Pump Pathway

Both Esomeprazole and Lansoprazole are proton pump inhibitors that act by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the pathway of gastric acid secretion. By inhibiting this pump, these drugs effectively reduce the production of stomach acid.

G cluster_0 Parietal Cell H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ Secretion Gastric Lumen Gastric Lumen K+ K+ K+->H+/K+ ATPase Uptake PPIs PPIs PPIs->H+/K+ ATPase Inhibit

Figure 1: Simplified signaling pathway of gastric acid secretion and PPI inhibition.

Esomeprazole is the S-isomer of omeprazole, while lansoprazole is a racemic mixture of two isomers[6]. The stereoselective metabolism of Esomeprazole by the cytochrome P450 enzyme system (primarily CYP2C19 and to a lesser extent CYP3A4) results in a higher area under the plasma concentration-time curve (AUC) and less inter-individual variability compared to Lansoprazole[7][8]. This pharmacokinetic advantage is believed to contribute to its more consistent and potent acid-suppressive effect.

Experimental Protocols

The data presented in this guide are primarily derived from randomized, crossover, or parallel-group clinical trials. A common methodology for assessing the pharmacodynamic efficacy of these PPIs is 24-hour intragastric pH monitoring.

24-Hour Intragastric pH Monitoring
  • Objective: To measure the level of gastric acid suppression over a 24-hour period.

  • Procedure:

    • A pH-sensitive probe is inserted through the patient's nose and positioned in the stomach.

    • The probe continuously records the intragastric pH for 24 hours.

    • Patients are typically administered the study drug (Esomeprazole or Lansoprazole) for a set number of days (e.g., 5 days) to reach a steady state before the 24-hour monitoring is performed.

    • Data is analyzed to determine key parameters such as the mean pH and the percentage of time the pH remains above a certain threshold (e.g., 4.0), which is considered important for the healing of acid-related mucosal damage.

  • Study Design: Many comparative studies utilize a crossover design, where each patient receives both treatments in a randomized sequence, separated by a washout period. This design minimizes inter-individual variability.

G cluster_0 Experimental Workflow: 24-Hour Intragastric pH Monitoring A Patient Recruitment (e.g., GERD patients) B Randomization A->B C Treatment Period 1 (e.g., Esomeprazole 40mg/day for 5 days) B->C Group 1 F Treatment Period 2 (e.g., Lansoprazole 30mg/day for 5 days) B->F Group 2 D 24-Hour Intragastric pH Monitoring (Day 5) C->D E Washout Period (e.g., 10-14 days) D->E E->F G 24-Hour Intragastric pH Monitoring (Day 5) F->G H Data Analysis & Comparison G->H

Figure 2: A typical crossover experimental workflow for comparing PPIs.

Conclusion

The available evidence from comparative clinical trials indicates that Esomeprazole provides more potent and sustained acid suppression than Lansoprazole at standard therapeutic doses. This is reflected in a longer duration of intragastric pH control and, in some studies, superior healing rates for moderate to severe erosive esophagitis. The pharmacokinetic advantages of Esomeprazole, leading to higher systemic exposure and less variability in patient response, are likely key contributors to these observed differences. For researchers and drug development professionals, these findings underscore the importance of stereochemistry and metabolic pathways in optimizing the efficacy of proton pump inhibitors.

References

A Comparative Guide to Bioanalytical Methods for Esomeprazole in Pediatric Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of esomeprazole, a proton pump inhibitor widely prescribed for acid-related disorders, in pediatric populations presents unique challenges due to limited sample volumes and the need for sensitive and robust analytical methods. This guide provides a comprehensive comparison of validated bioanalytical methods for esomeprazole in biological matrices relevant to pediatric studies, supported by experimental data and detailed protocols.

Comparative Analysis of Bioanalytical Methods

Several analytical techniques have been successfully validated for the determination of esomeprazole in human plasma, serum, and dried blood spots (DBS). The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of commonly employed methods: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of HPLC-PDA Methods for Esomeprazole Analysis

ParameterMethod 1Method 2
Matrix Human PlasmaHuman Serum
Internal Standard Lansoprazole[1][2]Pantoprazole[3]
Linearity Range 5.0 - 450.0 ng/mL[1]0.06 - 6.0 µg/mL (60 - 6000 ng/mL)[3]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[1]0.06 µg/mL (60 ng/mL)[3]
Accuracy (%) Within ±15% of nominal concentration[1]Within ±15% of nominal concentration[3]
Precision (%RSD) < 15%[1]< 15%[3]
Recovery (%) Not explicitly stated97.08%[3]
Sample Preparation Liquid-Liquid Extraction[1][2]Protein Precipitation[3]

Table 2: Performance Characteristics of LC-MS/MS Methods for Esomeprazole Analysis

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard Omeprazole-d3[4]Ibuprofen[5]Pantoprazole[6]
Linearity Range 5.0 - 2000.0 ng/mL[4]3.00 - 700.02 ng/mL[5]0.5 - 2000 ppb (ng/mL)[6]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[4]3.00 ng/mL[5]500 ppt (0.5 ng/mL)[6]
Accuracy (%) 97.9 - 100.7%[4]Within ±15% of nominal concentration[5]Within acceptable limits[6]
Precision (%RSD) Intra-day: 1.6 - 2.3%; Inter-day: 2.0 - 2.2%[4]Intra- and Inter-batch < 15%[5]< 15%[6]
Recovery (%) Not explicitly statedNot explicitly statedNot explicitly stated, but uses SPE to avoid matrix effects[6]
Sample Preparation Protein Precipitation[4]Solid-Phase Extraction[5]Solid-Phase Extraction[6]

Table 3: Dried Blood Spot (DBS) Method for Esomeprazole Analysis in Pediatrics

ParameterHPLC-PDA Method
Matrix Dried Blood Spot (DBS)[7][8][9][10]
Internal Standard Lansoprazole[7][8][9][10]
Linearity Range 70 - 1400 ng/mL[7][8][9][10]
Lower Limit of Quantification (LLOQ) 70 ng/mL
Stability Stable in DBS for at least 28 days[7][8][9][10]
Sample Preparation Extraction from DBS with methanol[7][8][9][10]
Advantages for Pediatrics Minimally invasive sample collection, smaller blood volume required[11].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key steps for the compared methods.

HPLC-PDA Method with Liquid-Liquid Extraction

This method is suitable for quantifying esomeprazole in human plasma.

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., lansoprazole).

  • Perform liquid-liquid extraction using an organic solvent like dichloromethane[1][2].

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Waters, Sunfire™ 5 μm; 250 x 4.6 mm)[1][2].

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., pH 7.6, 40:60 v/v)[1][2].

  • Flow Rate: 1.0 mL/min[1][2].

  • Detection: PDA detector at 300 nm[1][2].

LC-MS/MS Method with Protein Precipitation

A rapid and straightforward method for the analysis of esomeprazole in plasma.

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., Omeprazole-d3)[4].

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the sample and inject the supernatant for analysis.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Isocratic elution with a mixture of 5mM Ammonium formate (pH 9.0) and Acetonitrile (70:30 v/v)[4].

  • Flow Rate: 0.6 mL/min[4].

  • Ionization: Electrospray Ionization (ESI) in positive mode[4].

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for esomeprazole and the internal standard[4].

LC-MS/MS Method with Solid-Phase Extraction (SPE)

This method offers cleaner extracts and is highly sensitive, making it suitable for low concentration levels.

1. Sample Preparation:

  • To a plasma sample, add an internal standard (e.g., ibuprofen)[5].

  • Perform solid-phase extraction to remove matrix interferences[5][6].

  • Elute the analytes and evaporate the eluent.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., XBridge C18)[5].

  • Mobile Phase: Acetonitrile and 25 mM ammonium formate (70:30, v/v)[5].

  • Ionization: ESI in negative ion mode[5].

  • Detection: MRM of specific transitions for esomeprazole and the internal standard[5].

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the different sample preparation techniques.

cluster_LLE Liquid-Liquid Extraction Workflow Plasma Plasma Sample Add_IS_LLE Add Internal Standard Plasma->Add_IS_LLE Add_Solvent Add Extraction Solvent Add_IS_LLE->Add_Solvent Vortex_Centrifuge_LLE Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge_LLE Separate_Organic Separate Organic Layer Vortex_Centrifuge_LLE->Separate_Organic Evaporate_LLE Evaporate to Dryness Separate_Organic->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE Analysis_LLE Inject for Analysis Reconstitute_LLE->Analysis_LLE

Caption: Workflow for Liquid-Liquid Extraction of Esomeprazole.

cluster_PP Protein Precipitation Workflow Plasma_PP Plasma Sample Add_IS_PP Add Internal Standard Plasma_PP->Add_IS_PP Add_Precipitant Add Precipitating Agent Add_IS_PP->Add_Precipitant Vortex_Centrifuge_PP Vortex & Centrifuge Add_Precipitant->Vortex_Centrifuge_PP Collect_Supernatant Collect Supernatant Vortex_Centrifuge_PP->Collect_Supernatant Analysis_PP Inject for Analysis Collect_Supernatant->Analysis_PP

Caption: Workflow for Protein Precipitation of Esomeprazole.

cluster_SPE Solid-Phase Extraction Workflow Plasma_SPE Plasma Sample Add_IS_SPE Add Internal Standard Plasma_SPE->Add_IS_SPE Load_Sample Load Sample Add_IS_SPE->Load_Sample Condition_Cartridge Condition SPE Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_Analytes Elute Analytes Wash_Cartridge->Elute_Analytes Evaporate_SPE Evaporate to Dryness Elute_Analytes->Evaporate_SPE Reconstitute_SPE Reconstitute in Mobile Phase Evaporate_SPE->Reconstitute_SPE Analysis_SPE Inject for Analysis Reconstitute_SPE->Analysis_SPE

References

A Comparative Analysis of Dissolution Profiles: Generic vs. Brand-Name Esomeprazole Magnesium Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dissolution profiles of generic versus brand-name Esomeprazole Magnesium delayed-release tablets. The following sections detail the experimental protocol for a two-stage dissolution study, present comparative quantitative data, and visualize the experimental workflow.

This compound, a proton pump inhibitor, is formulated as an enteric-coated tablet to protect the acid-labile drug from degradation in the stomach and ensure its release in the neutral pH of the small intestine. Therefore, evaluating the dissolution profile in both acidic and neutral media is critical to ensure therapeutic equivalence between brand-name and generic formulations.

Comparative Dissolution Data

The following table summarizes the percentage of drug dissolved from brand-name (Nexium®) and various generic this compound 40 mg tablets at different stages of a two-stage dissolution test. The data is collated from a study comparing the originator brand with several generic equivalents available in the market.[1]

ProductAcid Stage (0.1 N HCl)Buffer Stage (pH 6.8)
After 2 hours After 45 minutes
Brand-Name (Nexium®) < 10%> 85%
Generic A < 10%> 85%
Generic B < 10%> 85%
Generic C < 10%< 85%
Generic D < 10%> 85%

Note: Specific brand names for the generic products are not provided to maintain objectivity. The results indicate that while most generic versions exhibit a dissolution profile comparable to the brand-name product, some variations exist, with "Generic C" failing to meet the USP specification of not less than 85% drug release within 45 minutes in the buffer stage.[1]

Experimental Protocol: Two-Stage Dissolution Test for Enteric-Coated Tablets

This protocol is synthesized from United States Pharmacopeia (USP) general chapter <711> for delayed-release dosage forms and FDA guidance for this compound.[2]

Objective: To assess the integrity of the enteric coating in an acidic medium and the subsequent drug release in a neutral medium.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Rotation Speed: 100 rpm

Temperature: 37 ± 0.5°C

Acid Stage (Simulated Gastric Fluid)
  • Dissolution Medium: 300 mL of 0.1 N Hydrochloric Acid (HCl).

  • Procedure:

    • Place one tablet in each of the six dissolution vessels containing the acid medium.

    • Operate the apparatus for 120 minutes.

    • At the end of 120 minutes, withdraw a sample from each vessel.

    • Analyze the samples to determine the percentage of esomeprazole dissolved. The amount of active substance dissolved in the acidic medium should not exceed 10% of the labeled amount for any of the tablets tested.[3]

Buffer Stage (Simulated Intestinal Fluid)
  • Dissolution Medium: After the acid stage, add 700 mL of a pre-equilibrated (37 ± 0.5°C) phosphate buffer to each vessel to achieve a final pH of 6.8.

  • Procedure:

    • Continue the dissolution test in the pH 6.8 buffer.

    • Withdraw samples at predetermined time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed buffer medium.

    • Filter the samples promptly.

    • Analyze the samples for the concentration of dissolved esomeprazole.

Sample Analysis

The concentration of dissolved esomeprazole in the collected samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a specified wavelength (e.g., 302 nm).

Experimental Workflow Visualization

The following diagram illustrates the key stages of the comparative dissolution study for this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_acid Acid Stage cluster_buffer Buffer Stage cluster_analysis Analysis Media_Prep Prepare 0.1 N HCl and pH 6.8 Phosphate Buffer Apparatus_Setup Set up USP Apparatus 2 (Paddles, 100 rpm, 37°C) Start_Acid Add 300 mL 0.1 N HCl to each vessel Apparatus_Setup->Start_Acid Add_Tablets Place one tablet in each vessel Start_Acid->Add_Tablets Run_Acid Run for 120 minutes Add_Tablets->Run_Acid Sample_Acid Withdraw samples from acid stage Run_Acid->Sample_Acid Add_Buffer Add 700 mL pH 6.8 Buffer to each vessel Sample_Acid->Add_Buffer HPLC_Analysis Analyze all samples by HPLC Sample_Acid->HPLC_Analysis Run_Buffer Continue dissolution Add_Buffer->Run_Buffer Sample_Buffer Withdraw samples at multiple time points Run_Buffer->Sample_Buffer Sample_Buffer->HPLC_Analysis Compare_Profiles Compare dissolution profiles of Generic vs. Brand HPLC_Analysis->Compare_Profiles

Comparative Dissolution Testing Workflow for this compound Tablets.

This comprehensive guide provides a framework for the comparative evaluation of generic and brand-name this compound tablets. The detailed experimental protocol and the presented data underscore the importance of robust dissolution testing in ensuring the quality and therapeutic equivalence of pharmaceutical products. Researchers are encouraged to adapt this protocol to their specific laboratory conditions and regulatory requirements.

References

Safety Operating Guide

Proper Disposal of Esomeprazole Magnesium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential procedural guidance for the proper disposal of esomeprazole magnesium, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and compliance with environmental regulations.

Core Disposal Principles

This compound, while not classified as a hazardous transport good, is designated as "harmful if swallowed" and requires disposal as chemical waste.[1][2][3] The primary directive is to prevent its release into the environment by avoiding disposal down drains or in regular trash.[1][2][4] Waste material must be disposed of in accordance with all applicable national, state, and local regulations.[1][4]

Key Handling and Storage Before Disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound waste.[2][5]

  • Container Management: Keep this compound waste in its original container or a suitable, clearly labeled, and tightly sealed container.[1][6] Do not mix with other waste streams.[1]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5][7][8]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Identify the material as "this compound" waste.

    • Segregate it from other laboratory waste streams. Do not mix with solvents, acids, bases, or other reactive chemicals.[1][9]

  • Packaging and Labeling:

    • Ensure the waste is in a compatible, sealed container to prevent leaks or spills.[2][6] If reusing a container, ensure the original label is fully defaced and the new label is accurate.[6]

    • Label the container clearly with the chemical name ("this compound") and any associated hazard warnings.[7]

  • Accidental Spill Cleanup:

    • In case of a spill, prevent the powder from becoming airborne.[2]

    • Collect the spilled material using a method that avoids dust generation, such as carefully sweeping up the solid or using a damp cloth for small amounts.[4]

    • Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as chemical waste.[2][4]

    • Do not allow the spilled product to enter drains.[1][2]

  • Arranging for Final Disposal:

    • Contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1][2]

    • Dispose of the contents and the container at an approved waste disposal plant.[1][3]

Environmental Considerations and Ecotoxicity Data

While esomeprazole is almost completely metabolized in the body before excretion, any unadulterated compound that enters the environment is expected to partition to the aqueous phase.[10][11] Studies indicate that esomeprazole is likely to degrade rapidly in the aquatic environment at neutral pH.[10][11] However, to minimize any potential environmental impact, direct release is to be avoided. The use of esomeprazole has been assessed to result in a low environmental risk.[12][13]

The following table summarizes key ecotoxicity data for esomeprazole, providing context for the importance of proper disposal.

Species/Test TypeMethodResultReference
Activated Sludge Respiration InhibitionOECD 2093h EC50 >100 mg/L[12]
Green Algae (S. capricornutum) Growth InhibitionOECD 20172h EC50 (growth rate) = 85 mg/L[12]
Fathead Minnow (P. promelas) Early-Life StageOECD 21032d NOEC = 1.0 mg/L[12]
Daphnia magna Chronic ToxicityOECD 21121d NOEC = 10 mg/L[12]
Sediment Organism (C. riparius) Long-term ToxicityOECD 21828d NOEC = 400 mg/kg[12]

EC50: The concentration of a substance that results in a 50% effect. NOEC: No Observed Effect Concentration.

Experimental Protocols

Specific experimental protocols for the chemical neutralization or degradation of this compound prior to disposal are not provided in standard safety or regulatory guidelines. The accepted procedure is to manage it as a chemical waste through a licensed disposal service, as outlined above. Laboratory-based treatment of chemical waste is highly regulated and should only be performed by trained personnel following validated and approved institutional procedures.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Disposal Workflow start Identify Esomeprazole Magnesium Waste prep Wear Appropriate PPE (Gloves, Safety Glasses) start->prep spill Accidental Spill? prep->spill container Is waste in a suitable, sealed & labeled container? repackage Place in a compatible, sealed container. Label clearly. container->repackage No storage Store in designated Satellite Accumulation Area container->storage Yes repackage->storage contact Contact EHS or licensed waste disposal contractor storage->contact end Waste collected for proper disposal contact->end spill->container No cleanup Contain and clean up spill a method that controls dust generation. Do not use drains. spill->cleanup Yes cleanup->repackage

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esomeprazole Magnesium
Reactant of Route 2
Esomeprazole Magnesium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.